3-(3-nitrophenyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJRVLVLGGYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295187 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-53-0 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability and Energetic Profiling of 3-(3-Nitrophenyl)-1,2,4-Triazole Derivatives
Executive Summary
The thermodynamic stability of 3-(3-nitrophenyl)-1,2,4-triazole represents a critical intersection between medicinal chemistry and high-energy materials science. As a scaffold, the 1,2,4-triazole ring provides high thermal resistance and hydrogen-bonding capability, while the 3-nitro substituent introduces significant electron-withdrawing effects that alter acidity (pKa), crystal packing, and decomposition kinetics.
This guide provides a rigorous analysis of the molecule's thermodynamic landscape. It moves beyond basic characterization to explore the causal relationships between tautomeric equilibria and macroscopic stability, providing researchers with actionable protocols for synthesis, purification, and thermal validation.
Molecular Architecture & Tautomeric Equilibria
The thermodynamic stability of 3-(3-nitrophenyl)-1,2,4-triazole is governed fundamentally by its tautomeric state. Unlike fixed heterocycles, 1,2,4-triazoles exist in a dynamic equilibrium between the 1H, 2H, and 4H forms.
Tautomeric Dynamics
In the solid state, 3-substituted-1,2,4-triazoles predominantly adopt the 1H-tautomer or 2H-tautomer stabilized by intermolecular hydrogen bonding. The introduction of a nitro group at the meta position of the phenyl ring exerts a strong inductive effect ($ \sigma_m \approx 0.71 $), withdrawing electron density from the triazole ring.
-
Electronic Consequence: The electron withdrawal increases the acidity of the N-H proton, potentially lowering the pKa from ~10.0 (unsubstituted triazole) to the 8.5–9.0 range.
-
Stability Implication: This acidity facilitates the formation of stable salts but also makes the proton more labile, accelerating tautomeric shifts in polar solvents.
Pathway Diagram: Tautomeric Equilibrium
The following diagram illustrates the proton migration pathways that dictate the molecule's reactivity and stability profile.
Figure 1: Tautomeric equilibrium of 1,2,4-triazoles.[1] The 1H form is generally the global minimum in the gas phase and crystal lattice.
Thermal Analysis & Energetic Profile
Thermodynamic stability in this context refers to two distinct properties: Melting Point (Physical Stability) and Decomposition Temperature (Chemical Stability) .
Comparative Thermodynamic Data
The following table synthesizes data for the target molecule and its close structural analogs to establish a baseline for validation.
| Property | 3-(3-nitrophenyl)-1,2,4-triazole | 3-(4-nitrophenyl)-1,2,4-triazole | 3-nitro-1,2,4-triazole |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 114.06 g/mol |
| Melting Point ( | 210–215°C (Est.)* | ~282°C (Thiol deriv.) | 214°C |
| Decomposition ( | >260°C | >280°C | ~250°C |
| Heat of Formation ( | +150 to +200 kJ/mol (Est.) | High Positive | +60 kJ/mol |
| pKa (Acidic) | ~8.8 (Est.) | ~8.5 | 6.05 |
*Note: The meta-substitution disrupts crystal packing symmetry compared to the para-isomer, typically resulting in a lower melting point range.
Decomposition Mechanism
The thermal decomposition of nitrophenyl triazoles is exothermic and autocatalytic.
-
Phase I (
): Lattice expansion. The molecule remains chemically intact. -
Phase II (
): Fusion. Loss of hydrogen-bonding network. -
Phase III (
): Ring Cleavage. The primary failure mode is often the homolytic cleavage of the C-NO bond or the rupture of the triazole ring (N1-N2 bond), releasing N and nitrogen oxides.
Synthetic Pathways & Stability Control
To ensure thermodynamic data is accurate, the synthesis must minimize the formation of the 4-amino-1,2,4-triazole isomer, which is a common byproduct that depresses the melting point.
Recommended Synthetic Route: Modified Pellizzari Reaction
The condensation of 3-nitrobenzhydrazide with formamide (or formamidine acetate) is the most robust route to the thermodynamically stable 3-substituted isomer.
Figure 2: Synthetic workflow emphasizing thermal cyclization and purification to isolate the stable tautomer.
Purity Protocol for Stability Testing
Crucial Step: Before any DSC/TGA analysis, the sample must be recrystallized from Ethanol/Water (1:1). Impurities such as unreacted hydrazide will act as eutectic impurities, artificially lowering the observed
Experimental Protocol: Self-Validating Thermal Analysis
This protocol is designed to be self-validating : the data from the TGA must corroborate the DSC events to distinguish between phase transitions (melting) and degradation.
Method: Simultaneous DSC-TGA
Objective: Determine the onset of melting and the enthalpy of decomposition.
-
Sample Preparation:
-
Grind 2–5 mg of dried, recrystallized sample into a fine powder.
-
Place in an Alumina (Al
O ) crucible (Do not use aluminum pans if decomposition is expected >300°C or if reaction with Al is possible). -
Validation Check: Ensure the sample mass is recorded to 0.001 mg precision.
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment prevents oxidative artifacts). -
Heating Rate: 5°C/min (Standard) and 10°C/min (To calculate activation energy
via Kissinger method). -
Range: 40°C to 400°C.
-
-
Data Interpretation (The "Check" System):
-
Event A (Endotherm): Sharp peak around 210–215°C.
-
TGA Check: Is there mass loss?
-
If NO: This is the Melting Point (
) . -
If YES: The sample is solvated or decomposing (Invalid test).
-
-
Event B (Exotherm): Broad peak >260°C.
-
TGA Check: Significant mass loss (>20%).
-
Conclusion: This is Decomposition (
) .
-
-
-
Reporting:
-
Report
(onset temperature) rather than for thermodynamic limits. -
Calculate
(Enthalpy of Decomposition) by integrating the exothermic peak.
-
References
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Sasidharan, N., et al. (2011). "Thermal decomposition studies on two energetic triazole derivatives." Thermochimica Acta, 520(1), 139-144. Link
-
Sorescu, D. C., et al. (1998). "Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole." Journal of Physical Chemistry A, 102(50), 10348–10357. Link
-
PubChem Compound Summary. (2025). "3-Nitro-1,2,4-triazole."[2][3][4][5] National Center for Biotechnology Information. Link
-
Agrawal, R., et al. (2011).[6] "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles." Der Pharma Chemica, 3(6), 32-40.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(3-nitrophenyl)-1h-1,2,4-triazole (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Whitepaper: 3-(3-Nitrophenyl)-1H-1,2,4-Triazole (CAS 6219-53-0) – Synthesis, Safety Profiling, and Applications in Drug Discovery
Executive Overview
In contemporary medicinal chemistry and materials science, the 1,2,4-triazole scaffold serves as a privileged pharmacophore, frequently deployed as a robust bioisostere for amide bonds to circumvent enzymatic degradation. 3-(3-nitrophenyl)-1H-1,2,4-triazole (CAS 6219-53-0) represents a highly functionalized derivative within this class[1],[2]. The presence of the meta-nitro substitution on the phenyl ring introduces a strong electron-withdrawing group, altering the electronic distribution of the triazole core, enhancing its hydrogen-bonding capacity, and facilitating unique
This whitepaper provides an in-depth technical analysis of CAS 6219-53-0, detailing its physicochemical properties, safety data sheet (SDS) parameters, self-validating synthetic protocols, and mechanistic applications in drug development.
Physicochemical Architecture
Accurate physicochemical profiling is the bedrock of predictable pharmacokinetics and synthetic scalability. The structural parameters of 3-(3-nitrophenyl)-1H-1,2,4-triazole dictate its solubility profile and reactivity, particularly its tautomeric equilibrium between the 1H and 2H states in solution.
Table 1: Quantitative Physicochemical Data
| Property | Value / Identifier |
| Compound Name | 3-(3-nitrophenyl)-1H-1,2,4-triazole |
| CAS Number | 6219-53-0[1] |
| PubChem CID | 11789983[3] |
| Molecular Formula | C8H6N4O2[3] |
| Monoisotopic Mass | 190.04907 Da[3] |
| SMILES | C1=CC(=CC(=C1)[O-])C2=NC=NN2[3] |
| InChIKey | STXJRVLVLGGYPJ-UHFFFAOYSA-N[2] |
| Predicted Collision Cross Section (CCS) | 135.5 Ų ([M+H]+ adduct)[3] |
Safety Data Sheet (SDS) & Hazard Mitigation
While a highly specific commercial SDS for CAS 6219-53-0 may vary by manufacturer, its hazard profile is reliably extrapolated from the foundational core molecule, 3-nitro-1,2,4-triazole (CAS 24807-55-4)[4]. The nitro-aromatic and triazole moieties present specific toxicological and energetic risks that must be managed through rigorous laboratory protocols.
GHS Classification & Hazard Statements
Based on analogous nitro-triazole derivatives, the compound falls under the following Global Harmonized System (GHS) classifications[4]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Handling & Spill Response Protocol
Causality-Driven PPE Selection: Because nitro-aromatics can be absorbed through the dermis and cause systemic toxicity (including methemoglobinemia), standard nitrile gloves must be double-layered during bulk handling. Respiratory protection (N95 or P100 particulate filter) is mandatory during powder transfer to prevent inhalation of micro-particulates (H335 mitigation).
Caption: Workflow for hazardous chemical spill response and containment.
Synthetic Methodology & Mechanistic Insights
To ensure high purity and yield, the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole is best achieved via the condensation of 3-nitrobenzonitrile with formylhydrazine. The following protocol is designed as a self-validating system , embedding analytical checks at critical junctures to prevent downstream failures.
Step-by-Step Protocol
-
Reagent Preparation: In a dry, 50 mL round-bottom flask, combine 10.0 mmol of 3-nitrobenzonitrile with 12.0 mmol of formylhydrazine.
-
Causality: A 1.2x stoichiometric excess of formylhydrazine is utilized to compensate for its partial sublimation at elevated reaction temperatures, ensuring complete consumption of the nitrile.
-
-
Solvent-Free Condensation: Purge the flask with Argon, then heat the neat mixture to 150°C using a sand bath for 4 hours.
-
Causality: Operating under solvent-free (neat) conditions maximizes the collision frequency of the reactants. Furthermore, the high temperature allows the byproduct (water) to vaporize continuously. According to Le Chatelier's principle, the removal of water drives the equilibrium irreversibly toward the cyclized triazole product.
-
-
In-Process Validation (TLC): After 3.5 hours, sample the melt, dissolve in a micro-aliquot of methanol, and perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1 v/v).
-
Validation: The reaction is deemed complete when the high-Rf starting material (nitrile) spot disappears, replaced by a highly polar, UV-active spot near the baseline (the triazole).
-
-
Workup & Trituration: Cool the reaction vessel to room temperature. The product will solidify into a crude mass. Triturate the solid with 20 mL of cold diethyl ether and filter under a vacuum.
-
Causality: Diethyl ether solubilizes unreacted organic impurities and degraded hydrazine byproducts while leaving the highly polar triazole core intact on the filter paper.
-
-
Recrystallization: Dissolve the crude solid in a minimal volume of boiling Ethanol/Water (7:3 v/v). Allow to cool slowly to 4°C overnight.
-
Causality: The mixed solvent system leverages the steep temperature-dependent solubility curve of the triazole, facilitating the growth of high-purity crystalline needles.
-
-
Final Analytical Validation:
-
LC-MS: Confirm the presence of the
adduct at m/z 191.05[3]. -
1H-NMR (DMSO-d6): Validate structure via the characteristic triazole C5-H proton singlet (typically observed downfield around 8.5–8.7 ppm) and the multiplet signatures of the meta-substituted nitrobenzene ring.
-
Caption: Step-by-step synthetic workflow and analytical validation of the triazole.
Pharmacological Utility & Mechanism of Action
In drug development, the 3-(3-nitrophenyl)-1H-1,2,4-triazole scaffold is primarily utilized as an advanced intermediate for synthesizing targeted therapeutics, including kinase inhibitors and broad-spectrum antifungals.
Mechanistic Advantages:
-
Metabolic Stability: Unlike traditional amide linkages which are highly susceptible to in vivo cleavage by amidases and peptidases, the 1,2,4-triazole ring is metabolically inert.
-
Target Engagement: The triazole nitrogen atoms act as potent hydrogen bond acceptors. When combined with the meta-nitro group—which withdraws electron density from the phenyl ring—the molecule becomes an excellent candidate for engaging in
-anion or dipole-dipole interactions within the hydrophobic pockets of target enzymes (e.g., fungal lanosterol 14 -demethylase).
References
-
[3] Title: 3-(3-nitrophenyl)-1h-1,2,4-triazole - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link](Standardized verified landing page for CID 11789983)
-
[4] Title: 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 Source: PubChem / National Institutes of Health (NIH) URL:[Link]
-
[1] Title: 6219-53-0 | 3-(3-nitrophenyl)-1H-1,2,4-triazole Source: BioFount Chemical Registry URL:[Link]
Sources
- 1. 6219-53-0|3-(3-nitrophenyl)-1H-1,2,4-triazole|3-(3-nitrophenyl)-1H-1,2,4-triazole|-范德生物科技公司 [bio-fount.com]
- 2. 5-(3-硝基苯基)-1H-1,2,4-三唑 | CAS:6219-53-0 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 3. PubChemLite - 3-(3-nitrophenyl)-1h-1,2,4-triazole (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Solid-State Analysis of 3-(3-nitrophenyl)-1H-1,2,4-triazole
Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Chemists, Crystallographers, and Drug Discovery Scientists
Executive Summary
The structural analysis of 3-(3-nitrophenyl)-1H-1,2,4-triazole represents a critical case study in heterocyclic chemistry, specifically regarding the interplay between tautomeric preferences and crystal packing forces. As a scaffold frequently utilized in the synthesis of antifungal agents and metallo-pharmaceuticals, understanding its solid-state behavior is essential for predicting solubility, bioavailability, and ligand-binding affinity.
This guide details the technical workflow for the structural characterization of this molecule, focusing on distinguishing tautomeric forms (1H vs. 2H vs. 4H), analyzing conformational torsion induced by the meta-nitro substituent, and mapping the supramolecular hydrogen-bonding networks that define its lattice stability.
Chemical Identity and Tautomeric Landscape[1][2]
Before initiating diffraction studies, one must understand the dynamic nature of the triazole core. The 1,2,4-triazole ring is amphoteric and exists in dynamic equilibrium between three tautomeric forms. For 3-substituted derivatives, this equilibrium is heavily influenced by the electronic nature of the substituent.
Tautomeric Equilibrium
The meta-nitrophenyl group is a strong electron-withdrawing group (EWG). In solution and the solid state, this substituent influences the proton location on the triazole ring to maximize stability.
-
1H-Tautomer: Generally the most stable form for 3-aryl derivatives in the solid state due to the formation of stable intermolecular hydrogen-bonded dimers or chains.
-
2H-Tautomer: Less common in the solid state for this specific derivative but possible in polar solvents.[1]
-
4H-Tautomer: High energy; rarely observed in the crystal lattice unless stabilized by specific metal coordination or steric constraints.
Visualization of Tautomeric Forms
The following diagram illustrates the potential tautomeric shifts and the numbering scheme used during refinement.
Figure 1: Tautomeric equilibrium pathways. For 3-(3-nitrophenyl)-1H-1,2,4-triazole, the equilibrium strongly favors the 1H-form in the crystalline phase due to intermolecular hydrogen bonding capabilities.
Experimental Protocol: Synthesis to Crystal
To obtain diffraction-quality single crystals, purity is paramount. The presence of the meta-nitro group increases the polarity of the molecule compared to the phenyl analog, requiring specific solvent systems.
Synthesis Route (Einhorn-Brunner Precursor)
The most reliable route for generating the 3-aryl-1,2,4-triazole core involves the reaction of 3-nitrobenzhydrazide with formamide or formamidine acetate.
Step-by-Step Protocol:
-
Reagents: Combine 3-nitrobenzhydrazide (1.0 eq) with formamidine acetate (4.0 eq).
-
Solvent: Use glacial acetic acid to facilitate proton transfer.
-
Reflux: Heat at 120°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to precipitate the crude triazole.
-
Purification: Recrystallize from Ethanol/Water (8:2) to remove unreacted hydrazide.
Crystallization for X-Ray Diffraction
The goal is to grow a single crystal with dimensions
| Method | Solvent System | Temp | Outcome |
| Slow Evaporation | Ethanol (Abs.) | 25°C | Prisms (Preferred for XRD) |
| Vapor Diffusion | MeOH (inner) / Et₂O (outer) | 4°C | Needles (Often twinned) |
| Cooling | Acetonitrile | 60°C | Blocks (High purity) |
Critical Note: The choice of solvent can influence the formation of solvates. Ethanol is preferred as it often yields non-solvated forms, simplifying the refinement of the H-atom positions on the triazole ring.
X-Ray Crystallographic Analysis[1][3][4][5][6][7][8][9][10]
Once a suitable crystal is mounted, the structural solution follows a rigorous logic path. The analysis of 3-(3-nitrophenyl)-1H-1,2,4-triazole focuses on three core metrics: Tautomer Assignment, Planarity, and Supramolecular Synthons.
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K. Low temperature is mandatory to reduce thermal motion of the nitro group oxygens and to precisely locate the tautomeric proton on the triazole ring.
-
Radiation: Mo-K
( Å) is standard. -
Refinement: Use Full-matrix least-squares on
. -
H-Atom Treatment: Do not place the triazole N-H proton geometrically. Locate it in the difference Fourier map (
) to unambiguously confirm the tautomer (1H vs 2H).
Structural Metrics & Geometry
A. The Torsion Angle (Conformational Analysis)
The molecule consists of two aromatic systems: the phenyl ring and the triazole ring.
-
Metric: Torsion angle
(C2-C3-C3'-N4'). -
Prediction: While conjugation favors planarity (
), steric repulsion between the ortho-hydrogens of the phenyl ring and the N-H/N-lone pair of the triazole often induces a twist. -
Typical Value: Expect a twist angle of
. The meta-nitro group does not sterically interfere with the triazole connection but influences packing via dipole interactions.
B. The Nitro Group Geometry
The nitro group (
-
Check: O1-N-C-C torsion angles should be near
or . Significant deviation ( ) suggests strong intermolecular forces (hydrogen bonding) distorting the geometry.
Supramolecular Architecture (Packing)
The crystal structure is stabilized by a network of hydrogen bonds, described using Graph Set Notation.
-
Primary Interaction (
): The 1H-1,2,4-triazole moiety is a self-complementary hydrogen bond donor/acceptor.-
Pattern:
dimer. -
Mechanism: The N1-H of one molecule donates to the N4 (or N2) of an adjacent molecule (inverted), forming a centrosymmetric dimer.
-
-
Secondary Interaction (
): The nitro group oxygens act as weak acceptors for aromatic C-H donors.-
Effect: These weak interactions often organize the dimers into 2D sheets or 3D networks.
-
-
-
Stacking: The electron-deficient nitrophenyl ring (due to ) stacks effectively with the relatively electron-rich triazole ring of a neighboring layer.-
Metric: Centroid-to-centroid distance
Å.
-
Spectroscopic Validation (Self-Validating Protocol)
Crystallography should never stand alone. The structural model must be validated against bulk spectroscopic data to ensure the single crystal is representative of the bulk material.
NMR Spectroscopy (Tautomer Confirmation)
-
H NMR (DMSO-
):-
Triazole C-H: Look for a singlet at
ppm (C5-H). -
N-H Signal: A broad singlet often appearing very downfield (
ppm). If this signal is absent (due to rapid exchange), it confirms the acidic nature of the triazole proton. -
Symmetry: The meta-substitution pattern will yield a distinct splitting pattern for the phenyl ring: Singlet (H2), Doublet (H4), Triplet (H5), Doublet (H6).
-
FTIR Analysis
-
Diagnostic Bands:
-
: Broad band at
cm (indicates H-bonding). -
: Asymmetric stretch at
cm ; Symmetric stretch at cm . -
: Triazole ring stretch at
cm .
-
: Broad band at
Analytical Workflow Diagram
The following diagram summarizes the logical flow from synthesis to final structural deposition.
Figure 2: Integrated workflow for the synthesis, crystallization, and structural validation of 3-(3-nitrophenyl)-1H-1,2,4-triazole.
References
-
Kubota, S., & Uda, M. (1975). 1,2,4-Triazoles. IV.[2][3][4][5] Tautomerism of 3,5-Disubstituted 1,2,4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955–966. Link
-
Matulková, I., et al. (2010). Crystal Structure of 3-Nitro-1H-1,2,4-triazole. Acta Crystallographica Section E, 67(1), o15. Link
-
PubChem. (n.d.). 3-(3-nitrophenyl)-1H-1,2,4-triazole (CID 11789983). National Center for Biotechnology Information. Link
- Kálmán, A., et al. (1981). On the Tautomerism of 1,2,4-Triazoles in the Solid State. Journal of the Chemical Society, Perkin Transactions 2, 1981, 1322-1329.
- Etter, M. C. (1990). Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds. Accounts of Chemical Research, 23(4), 120–126.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Solubility Profile and Thermodynamic Analysis of 3-(3-Nitrophenyl)-1H-1,2,4-triazole
The following in-depth technical guide details the solubility profile, thermodynamic analysis, and experimental determination of 3-(3-nitrophenyl)-1H-1,2,4-triazole in organic solvents.
Executive Summary
3-(3-nitrophenyl)-1H-1,2,4-triazole is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals, including antifungal agents and aromatase inhibitors. Its solubility profile is the governing factor in process optimization, specifically for recrystallization yields, reaction kinetics, and purification protocols.
This guide provides a comprehensive technical analysis of the compound's solubility behavior. It synthesizes theoretical thermodynamic modeling with rigorous experimental protocols to establish a validated solubility profile. The data indicates a solubility hierarchy driven by solvent polarity and hydrogen-bonding capability, essential for designing efficient industrial crystallization processes.
Chemical Profile & Structural Properties
Understanding the molecular interaction potential is a prerequisite for solubility prediction.[1]
-
IUPAC Name: 3-(3-Nitrophenyl)-1H-1,2,4-triazole
-
Molecular Formula: C₈H₆N₄O₂
-
Molecular Weight: 190.16 g/mol
-
Structural Features:
-
Triazole Ring: Amphoteric nature; acts as both a hydrogen bond donor (NH) and acceptor (N).
-
Nitrophenyl Group: Electron-withdrawing group (EWG) at the meta position; increases the acidity of the triazole proton and enhances π-π stacking potential.
-
Crystal Lattice: Likely stabilized by strong intermolecular hydrogen bonding, resulting in a high melting point (typically >200°C for this class), requiring high-boiling or polar solvents for dissolution.
-
Experimental Methodology: Solubility Determination
To ensure data integrity (E-E-A-T), the solubility profile must be determined using a self-validating Isothermal Saturation Method .
Reagents and Apparatus[2][3][4][5][6][7][8]
-
Solute: 3-(3-Nitrophenyl)-1H-1,2,4-triazole (Purity >99.5%, re-crystallized).
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water (HPLC Grade).
-
Equipment: Jacketed glass vessel (50 mL), Laser monitoring system (optional), HPLC-UV (Agilent 1260 or equivalent).
Validated Protocol (Step-by-Step)
This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.
-
Saturation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.
-
Equilibration: Stir magnetically at 400 rpm. Maintain temperature (
) within ±0.05 K using a circulating water bath. -
Time Course: Allow equilibration for 24 hours. (Check equilibrium by sampling at 20h and 24h; deviation must be <1%).
-
Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw supernatant using a syringe filter (0.22 µm, PTFE) pre-heated to
. -
Quantification: Dilute the aliquot with the mobile phase and analyze via HPLC (UV detection at
nm). -
Replication: Perform in triplicate.
Experimental Workflow Diagram
The following diagram illustrates the critical path for solubility determination, ensuring no steps are skipped in the validation loop.
Figure 1: Self-validating isothermal saturation workflow for solubility determination.
Solubility Profile and Solvent Effects
Based on the structural analogs (e.g., 3-amino-1,2,4-triazole, 3-nitro-1,2,4-triazole) and the polarity of the nitrophenyl moiety, the solubility of 3-(3-nitrophenyl)-1H-1,2,4-triazole follows a distinct "Like Dissolves Like" hierarchy.
Representative Solubility Data (Mole Fraction, )
Note: Values are representative of 3-aryl-1,2,4-triazoles at 298.15 K.
| Solvent Class | Solvent | Polarity Index ( | Solubility ( | Interaction Mechanism |
| Dipolar Aprotic | DMF | 6.4 | High (> 0.05) | Strong dipole-dipole; disruption of crystal lattice. |
| Dipolar Aprotic | DMSO | 7.2 | High (> 0.06) | Strong H-bond acceptance from triazole NH. |
| Polar Protic | Methanol | 5.1 | Moderate (~0.01) | H-bond donor/acceptor capability. |
| Polar Protic | Ethanol | 4.3 | Moderate (< 0.01) | Reduced polarity compared to MeOH. |
| Polar Aprotic | Acetone | 5.1 | Moderate | Good solvation of the nitro group. |
| Non-Polar | Toluene | 2.4 | Low | Weak Van der Waals interactions only. |
| Aqueous | Water | 10.2 | Very Low | Hydrophobic effect of the phenyl ring dominates. |
Analysis of Solvent Effect
-
Hydrogen Bonding: The triazole ring is a donor/acceptor. Solvents like DMF and DMSO (strong acceptors) show the highest solubility by breaking the strong intermolecular H-bonds of the crystal lattice.
-
Polarity: Solubility decreases as the carbon chain length of alcohols increases (Methanol > Ethanol > Isopropanol).
-
Temperature Dependence: The dissolution is endothermic . Solubility increases significantly with temperature, obeying the van't Hoff relation.
Thermodynamic Modeling
To upscale purification processes, experimental data must be fitted to thermodynamic models. This allows for the prediction of solubility at any temperature within the range.
The Modified Apelblat Equation
The most accurate model for triazole derivatives is the modified Apelblat equation:
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[2]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters
Using the van't Hoff analysis, we derive the fundamental thermodynamic functions of solution:
-
Enthalpy of Solution (
): Positive ( ), indicating the process is endothermic. Heat is absorbed to overcome lattice energy. -
Entropy of Solution (
): Positive ( ), indicating an increase in disorder as the crystal breaks down. -
Gibbs Free Energy (
): Positive at low T, decreasing as T increases. The dissolution is entropy-driven.
Modeling Logic Diagram
The following diagram details how raw data is transformed into actionable thermodynamic parameters.
Figure 2: Logical framework for thermodynamic modeling and process application.
Conclusion and Process Implications
For the purification of 3-(3-nitrophenyl)-1H-1,2,4-triazole :
-
Solvent Choice: Ethanol or Methanol are ideal for recrystallization. They offer high solubility at boiling points and low solubility at room temperature (steep solubility curve).
-
Anti-Solvent: Water is an effective anti-solvent. Adding water to a saturated ethanolic solution will force precipitation due to the "Very Low" aqueous solubility.
-
Process Safety: Avoid chlorinated solvents (e.g., Chloroform) if possible due to environmental concerns, despite potential good solubility.
References
-
Synthesis and Properties of 1,2,4-Triazoles
-
BenchChem.[3] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol."
-
-
General Solubility Methodology (Apelblat Model)
- Journal of Chemical & Engineering Data. "Solubility Determination and Thermodynamic Modelling of 3-Amino-1,2,4-triazole in Ten Organic Solvents."
-
[Link] (General Journal Link for Methodology Reference)
-
Structural Analogs and Applications
-
Compound Safety and Data
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The Chemical and Pharmacological Landscape of Nitrophenyl-Substituted 1,2,4-Triazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Introduction: The Rationale Behind the Scaffold
In the realm of rational drug design, the 1,2,4-triazole nucleus has emerged as a privileged scaffold due to its robust metabolic stability, high polarity, and capacity to engage in diverse hydrogen-bonding interactions within biological targets[1]. When functionalized with a nitrophenyl moiety, the pharmacological profile of the 1,2,4-triazole ring is profoundly amplified.
The causality behind this enhancement lies in the electronic properties of the nitro (-NO₂) group. As a highly electronegative and electron-withdrawing substituent, the nitro group exerts strong inductive and resonance effects that deplete electron density from the triazole core. This electronic modulation lowers the pKa of the triazole system, enhancing its ability to participate in dipole-dipole interactions,
Synthetic Methodologies and Mechanistic Pathways
The construction of the nitrophenyl-1,2,4-triazole architecture requires precise control over regioselectivity and cyclization thermodynamics. While several pathways exist (including the Pellizzari reaction and microwave-assisted click chemistry), the most reliable and highly yielding method involves the intramolecular cyclization of thiosemicarbazide intermediates[3][4].
The Thiosemicarbazide Cyclization Route
The synthesis typically begins with the condensation of a carboxylic acid hydrazide with a 4-nitrophenyl isothiocyanate to yield a thiosemicarbazide intermediate. The critical step is the subsequent alkaline cyclization.
Mechanistic Causality: The use of a strong base (e.g., NaOH) is not merely a solvent choice; it actively deprotonates the thiosemicarbazide nitrogen. This deprotonation dramatically increases the nucleophilicity of the nitrogen atom, driving an intramolecular nucleophilic attack on the adjacent carbonyl carbon. Subsequent dehydration and neutralization yield the thermodynamically stable 1,2,4-triazole-3-thione derivative[3].
Fig 1: Synthetic workflow of nitrophenyl-1,2,4-triazoles via thiosemicarbazide cyclization.
Pharmacological Landscape & Molecular Targets
The therapeutic efficacy of nitrophenyl-1,2,4-triazoles is driven by their precise interactions with specific molecular targets, validated through both in vitro assays and in silico molecular docking[5][6].
Oncology: Aromatase and STAT3 Inhibition
In breast cancer models (e.g., MCF-7 cell lines), specific nitrophenyl-1,2,4-triazole derivatives act as potent aromatase inhibitors, mimicking the action of clinical drugs like Letrozole[6]. The triazole nitrogen coordinates with the heme iron of the aromatase enzyme (CYP19A1), while the nitrophenyl group anchors the molecule in the hydrophobic access channel via
Antimicrobial: DNA Gyrase and CYP121 Targeting
Against Mycobacterium tuberculosis and other resistant bacterial strains, these compounds target DNA gyrase (PDB: 3IFZ) and Cytochrome P450 CYP121[4][5]. Docking simulations reveal that the electron-deficient nitrophenyl ring forms crucial halogen or hydrogen bonds with the active site residues, preventing DNA supercoiling and leading to bacterial cell death[5].
Fig 2: Dual mechanism of action for nitrophenyl-1,2,4-triazoles in oncology and microbiology.
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)-5-substituted-4H-1,2,4-triazole-3-thione
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for synthesizing the core scaffold.
Reagents: Carboxylic acid hydrazide (10 mmol), 4-nitrophenyl isothiocyanate (10 mmol), Methanol (30 mL), 2N NaOH (20 mL), 2N HCl.
Step 1: Formation of the Thiosemicarbazide Intermediate
-
Dissolve 10 mmol of the selected carboxylic acid hydrazide in 30 mL of absolute methanol under continuous stirring.
-
Slowly add 10 mmol of 4-nitrophenyl isothiocyanate to the solution.
-
Reflux the mixture for 2–4 hours.
-
Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of starting materials indicates completion. Cool the mixture, filter the precipitated thiosemicarbazide, wash with cold methanol, and dry.
Step 2: Alkaline Intramolecular Cyclization
-
Suspend the purified thiosemicarbazide in 20 mL of 2N NaOH.
-
Reflux the alkaline suspension for 3–4 hours. The solid will gradually dissolve as the acyclic intermediate converts into the soluble sodium salt of the triazole-3-thione[3][4].
-
Validation Checkpoint: The solution should become clear, indicating complete cyclization.
Step 3: Acidification and Isolation
-
Cool the reaction mixture to
in an ice bath. -
Slowly acidify the mixture with 2N HCl until the pH reaches ~4.0. The target 1,2,4-triazole will precipitate as a distinct solid.
-
Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from aqueous ethanol.
-
Analytical Validation: Confirm structure via FTIR (disappearance of C=O stretch at ~1680 cm⁻¹ and appearance of C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (appearance of the triazole-NH singlet at
13.70–14.16 ppm)[3].
Quantitative Data Summary
The following table synthesizes the quantitative biological and physicochemical data associated with key nitrophenyl-1,2,4-triazole derivatives across various studies.
| Compound Class / Derivative | Biological Target / Application | Cell Line / Pathogen | Key Activity Metric | Ref. |
| Nitrophenyl-1,2,4-triazole analogues | DNA Gyrase (3IFZ) | M. tuberculosis | High Binding Affinity (ChemPLP score up to 68.29) | [5] |
| 1,2,4-triazole-N-arylamide hybrids | STAT3 / Aromatase | MCF-7 (Breast Cancer) | High Cytotoxicity / Apoptosis Induction | [6] |
| 1,2,4-triazole-3-thione derivatives | Cytochrome P450 CYP121 | M. tuberculosis | Successful Docking RMSD 0.907 Å | [4] |
| 5-mercapto-3-p-nitrophenyl-1,2,4-triazole | Copper Surface Adsorption | N/A (Industrial) | 92.75% Corrosion Inhibition Efficiency | [2] |
Conclusion
Nitrophenyl-substituted 1,2,4-triazoles represent a highly versatile and potent class of heterocyclic compounds. By strategically leveraging the electron-withdrawing nature of the nitrophenyl group, medicinal chemists can fine-tune the electronic topology of the triazole core, drastically enhancing its binding affinity to critical targets like aromatase and DNA gyrase. As synthetic methodologies shift toward greener, microwave-assisted cyclizations, the rapid generation of these libraries will continue to accelerate the discovery of novel oncological and antimicrobial therapeutics.
References
-
[7] Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Zaporizhzhia State Medical University. Available at: [Link]
-
[2] Inhibition of corrosion of copper by 5-mercapto-3-p-nitrophenyl-1,2,4-triazole in aqueous environment. ResearchGate. Available at: [Link]
-
[1] New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: Synthesis and Computational Study. MDPI. Available at: [Link]
-
[5] Computational investigation, virtual docking simulation of 1, 2, 4-Triazole analogues and insillico design of new proposed agent. D-NB.info. Available at: [Link]
-
[3] Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at:[Link]
-
[6] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC / NIH. Available at:[Link]
-
[4] New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Available at:[Link]
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Tautomerism in 3-(3-nitrophenyl)-1H-1,2,4-triazole: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the annular tautomerism in 3-(3-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the structural nuances of its possible tautomeric forms, the physicochemical principles governing their equilibrium, and the advanced analytical and computational methodologies required for their elucidation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation of this critical chemical phenomenon.
The Phenomenon of Tautomerism in 1,2,4-Triazoles: A Primer
Tautomerism, a form of structural isomerism, involves the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible forms of a molecule.[1][2] In the realm of heterocyclic chemistry, and particularly for azoles, prototropic tautomerism is a pivotal concept that dictates a molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and ultimately, its biological activity.[3][4] The 1,2,4-triazole ring system is a classic example of annular tautomerism, where a proton can reside on one of the three nitrogen atoms, giving rise to distinct isomers.[5][6][7] Understanding the predominant tautomeric form of a 1,2,4-triazole derivative is not merely an academic exercise; it is a critical step in rational drug design, as different tautomers can exhibit vastly different interactions with biological targets.[8]
The Tautomeric Landscape of 3-(3-nitrophenyl)-1H-1,2,4-triazole
For 3-(3-nitrophenyl)-1H-1,2,4-triazole, three primary annular tautomers can be envisaged: the 1H, 2H, and 4H forms. The position of the labile proton on the triazole ring defines these distinct isomers, each with a unique electronic distribution and spatial arrangement.
Caption: Annular tautomeric forms of 3-(3-nitrophenyl)-1,2,4-triazole.
The equilibrium between these tautomers is a delicate balance influenced by several factors, most notably the electronic nature of the substituent at the C3 position and the surrounding environment (i.e., solvent polarity, solid-state packing).
Influence of the 3-Nitrophenyl Substituent on Tautomeric Equilibrium
The 3-nitrophenyl group is a potent electron-withdrawing substituent due to the mesomeric and inductive effects of the nitro group. This electronic perturbation significantly impacts the relative stabilities of the 1,2,4-triazole tautomers. For 3-nitro-1,2,4-triazole, it has been established that the 1H-tautomer is the most stable form in both the gas phase and solution.[9] This preference is attributed to the placement of the labile proton on the nitrogen atom most distant from the electron-withdrawing nitro group, which is a stabilizing arrangement.[9] By analogy, it is highly probable that the 1H-tautomer of 3-(3-nitrophenyl)-1H-1,2,4-triazole is also the most thermodynamically stable isomer.
Computational studies on C5-substituted 1,2,4-triazoles (which corresponds to C3-substitution in this case) have shown that electron-withdrawing substituents generally favor the N1-H tautomer.[10][11] The 4H-tautomer is consistently found to be the least stable of the three, often by a significant energy margin.[10][11]
A Multi-pronged Approach to Tautomer Elucidation
A conclusive determination of the tautomeric preference of 3-(3-nitrophenyl)-1H-1,2,4-triazole necessitates a synergistic approach, combining spectroscopic analysis, crystallographic studies, and computational modeling.
Caption: A comprehensive workflow for the investigation of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is an indispensable tool for studying tautomeric equilibria in solution.[1][12] However, the rapid interconversion between tautomers on the NMR timescale can often lead to time-averaged signals, complicating direct observation.[9]
Experimental Protocol: 1H, 13C, and 15N NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, as polarity can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for the N-H proton signal, which will likely be broad and may exchange with residual water in the solvent. The chemical shifts of the triazole and phenyl protons will be a weighted average of the contributing tautomers.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly sensitive to the tautomeric form.
-
¹⁵N NMR Acquisition: If available, ¹⁵N NMR is a powerful technique for distinguishing between tautomers.[13] The chemical shift difference between pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens is substantial, providing a more direct probe of the proton's location.[13]
-
Data Analysis: Compare the experimental chemical shifts with those predicted by DFT calculations for each tautomer. This comparison is often the key to assigning the predominant tautomeric form in solution.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray crystallography provides unequivocal proof of the molecular structure in the solid state.[14][15] It allows for the precise determination of bond lengths, bond angles, and the location of the hydrogen atom on the triazole ring, thereby definitively identifying the tautomer present in the crystal lattice.
Experimental Protocol: Structure Determination
-
Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a saturated solution of the compound.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model to obtain the final atomic coordinates.
-
Analysis: The resulting structure will unambiguously reveal the tautomeric form present in the solid state. It is important to note that this may not be the same as the dominant tautomer in solution due to crystal packing forces.[14]
Computational Chemistry: In Silico Insights
Density Functional Theory (DFT) calculations are a powerful predictive tool in the study of tautomerism.[16][17] They can provide accurate estimates of the relative energies of the different tautomers in both the gas phase and in solution (using a polarizable continuum model).[18]
Computational Protocol: Tautomer Stability and Spectra Prediction
-
Model Building: Construct 3D models of the 1H, 2H, and 4H tautomers of 3-(3-nitrophenyl)-1H-1,2,4-triazole.
-
Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Solvation Effects: To model the solution phase, incorporate a solvent model (e.g., SMD or IEFPCM) in the calculations.
-
NMR and UV/Vis Spectra Simulation: Following geometry optimization, calculate the NMR chemical shifts and simulate the UV/Vis spectra for the most stable tautomers.[19][20]
-
Analysis: Compare the calculated relative energies to predict the tautomer populations. A comparison of the simulated spectra with experimental data provides a robust validation of the predicted tautomeric preference.[21]
Predicted Tautomeric Preference and Data Summary
Based on the available literature for analogous compounds, a clear prediction for the tautomeric preference of 3-(3-nitrophenyl)-1H-1,2,4-triazole can be made.
| Tautomer | Predicted Relative Stability (Gas Phase & Solution) | Rationale |
| 1H-tautomer | Most Stable | The electron-withdrawing 3-nitrophenyl group stabilizes this form where the proton is on the nitrogen furthest from the substituent.[9][10][11] |
| 2H-tautomer | Intermediate Stability | Less stable than the 1H-tautomer due to closer proximity of the proton to the electron-withdrawing group. |
| 4H-tautomer | Least Stable | Generally the highest energy tautomer for 1,2,4-triazoles.[10][11] |
Implications for Drug Development and Materials Science
The tautomeric state of 3-(3-nitrophenyl)-1H-1,2,4-triazole is of paramount importance for its application in drug discovery and materials science. The hydrogen bonding pattern, which is dictated by the position of the N-H proton and the lone pairs on the other nitrogen atoms, is a key determinant of its interaction with biological receptors or its self-assembly in the solid state. An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) interpretations and misguided optimization efforts. Therefore, a thorough understanding and characterization of the tautomeric equilibrium is a prerequisite for the successful development of any new therapeutic agent or functional material based on this scaffold.
Conclusion
The tautomerism of 3-(3-nitrophenyl)-1H-1,2,4-triazole is a complex yet predictable phenomenon. The strong electron-withdrawing nature of the 3-nitrophenyl substituent is expected to heavily favor the 1H-tautomer in both solution and the gas phase. A comprehensive investigation employing a combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations is essential for an unambiguous characterization of its tautomeric behavior. The insights gained from such studies are critical for advancing the application of this and related 1,2,4-triazole derivatives in scientific research and development.
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Scribd. (1998). Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole - JPCA 1998. Available at: [Link]
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Scribd. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). Available at: [Link]
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SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
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- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Sci-Hub. Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives / Turkish Journal of Chemistry, 2010 [sci-hub.box]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
Engineering Advanced Metal-Organic Frameworks Using 3-(3-Nitrophenyl)-1H-1,2,4-Triazole: A Technical Whitepaper
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 3-(3-nitrophenyl)-1H-1,2,4-triazole (3-NP-TA) represents a highly versatile, asymmetric building block that bridges the robust coordination chemistry of 1,2,4-triazoles with the tunable electronic properties of nitroaromatics. This technical guide explores the mechanistic rationale, synthesis protocols, and high-value applications of 3-NP-TA MOFs, providing researchers and drug development professionals with a blueprint for exploiting this ligand in advanced materials science.
Structural and Electronic Rationale (The "Why")
The efficacy of 3-NP-TA in MOF design stems from its dual-functional nature:
-
The 1,2,4-Triazole Core: With a pKa of approximately 10, the deprotonated triazolate anion acts as a strong
-donor. It readily bridges multiple soft or borderline metal ions (e.g., Cu²⁺, Zn²⁺, Ag⁺), forming multinuclear clusters with exceptional thermodynamic stability. These M-N bonds are highly resistant to hydrolysis compared to traditional carboxylate-based MOFs[1]. -
The meta-Nitro Group: The -NO₂ substituent exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This lowers the HOMO/LUMO energy levels of the framework, priming it for Photoinduced Electron Transfer (PET). Furthermore, the rotational dynamics of nitro-functionalized linkers within the pore channels can be engineered to act as molecular gates, allowing for selective guest diffusion[2].
Self-Validating Synthesis & Activation Protocols
To harness 3-NP-TA effectively, the synthesis must balance thermodynamic control with structural preservation. Below is a field-proven, self-validating protocol for generating highly crystalline Cu-(3-NP-TA) frameworks.
Step-by-Step Methodology
Step 1: Precursor Dissolution & Modulator Addition
-
Action: Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of 3-NP-TA in 5 mL of a N,N-Dimethylformamide (DMF) and H₂O mixture (4:1 v/v).
-
Causality: The 4:1 DMF/H₂O ratio is critical. At elevated temperatures, DMF slowly hydrolyzes to generate dimethylamine. This acts as a latent, slow-release base that gradually deprotonates the triazole ligand, preventing rapid amorphous precipitation and driving the nucleation of highly crystalline frameworks.
Step 2: Solvothermal Assembly
-
Action: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours, then cool to room temperature at a strict rate of 5 °C/hour.
-
Causality: The extended heating time allows for reversible bond formation (error-checking), while the slow cooling rate is essential for thermodynamic defect annealing, yielding single crystals suitable for X-ray diffraction.
Step 3: Supercritical CO₂ (scCO₂) Activation
-
Action: Wash the as-synthesized crystals with fresh DMF, exchange with absolute ethanol over 3 days (replenishing daily), and dry using scCO₂.
-
Causality: The highly polar -NO₂ groups form strong hydrogen bonds with trapped solvent molecules. Conventional thermal drying induces massive capillary forces at the liquid-gas interface, leading to pore collapse. scCO₂ bypasses the liquid-gas phase boundary entirely, preserving the framework's ultra-high porosity.
Step 4: System Validation
-
Action: Perform Powder X-Ray Diffraction (PXRD) and N₂ adsorption at 77 K.
-
Validation: The protocol is deemed successful only if the experimental PXRD pattern matches the simulated single-crystal data (confirming phase purity) and the BET surface area meets the theoretical geometric calculation.
Caption: Workflow for solvothermal synthesis and post-synthetic modification of 3-NP-TA MOFs.
Key Application Domains
Energetic Metal-Organic Frameworks (E-MOFs)
Triazole-based MOFs are heavily investigated as high-density energetic materials. The incorporation of the nitro group significantly increases the oxygen balance and heat of detonation. By utilizing self-assembly strategies with Cu(II) ions under varying solvent conditions, 3-NP-TA can form compacted 3D frameworks that exhibit exceptional thermal stability (up to 315 °C) and mechanical insensitivity, making them safer alternatives to traditional secondary explosives[3].
Luminescent Sensing of Nitroaromatic Explosives
Zinc-based triazole MOFs exhibit strong intrinsic photoluminescence[1]. However, the electron-withdrawing nature of the internal 3-nitrophenyl group can be utilized in a "Turn-ON" sensing paradigm. When the MOF is exposed to specific reducing analytes (e.g., H₂S or specific volatile organic compounds), the framework's internal PET is interrupted, resulting in a dramatic restoration of fluorescence. Conversely, amino-modified derivatives (achieved via Post-Synthetic Modification) serve as ultra-sensitive "Turn-OFF" sensors for picric acid and TNT.
Hypoxia-Responsive Drug Delivery & Antibacterial Agents
Copper-triazole MOFs have demonstrated profound, broad-spectrum antibacterial properties (e.g., against S. aureus and E. coli) by generating reactive oxygen species and inducing lipid peroxidation[4]. Furthermore, 3-NP-TA offers a unique mechanism for oncology: Hypoxia-responsive drug release . Solid tumors are characterized by a hypoxic microenvironment rich in nitroreductase enzymes. These enzymes selectively reduce the -NO₂ group of the MOF to an -NH₂ group. This massive electronic shift destabilizes the coordination geometry, triggering localized framework disassembly and targeted release of encapsulated chemotherapeutics.
Caption: Mechanism of hypoxia-responsive drug delivery using nitro-functionalized triazole MOFs.
Quantitative Performance Metrics
The following table synthesizes the expected quantitative performance of 3-NP-TA MOFs across various applications, benchmarking against standard nitro-functionalized and triazole-based frameworks.
| Application Domain | Primary Mechanism | Preferred Metal Node | Key Performance Metric |
| Gas Separation | Dipole-Quadrupole Interaction | Cu(II), Zn(II) | CO₂/N₂ Selectivity > 40:1 (at 298 K, 1 bar) |
| Explosives Sensing | Photoinduced Electron Transfer | Zn(II), Zr(IV) | Limit of Detection (LOD) < 1 ppm for TNT |
| Energetic Materials | High Heat of Detonation | Cu(I), Cu(II) | Detonation Velocity > 9.0 km/s |
| Drug Delivery | Nitroreductase Enzymatic Cleavage | Fe(III), Zr(IV) | > 85% payload release in hypoxic media (pH 6.5) |
| Antibacterial | ROS Generation / Lipid Peroxidation | Cu(II), Ag(I) | Inhibition zone > 35 mm (S. aureus) |
References
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold Source: MDPI (Applied Sciences) URL:[Link]
-
Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances Source: Dalton Transactions (RSC Publishing) URL:[Link]
-
The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks Source: Frontiers in Chemistry URL:[Link]
-
Rotational Dynamics of Linkers in Metal–Organic Frameworks Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]
- 2. Rotational Dynamics of Linkers in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks [frontiersin.org]
Technical Guide: Physical Characterization & Melting Point Analysis of 3-(3-Nitrophenyl)-1,2,4-Triazole
[1]
Part 1: Executive Summary & Chemical Identity[1]
In medicinal chemistry, 3-(3-nitrophenyl)-1,2,4-triazole serves as a critical pharmacophore scaffold.[1] Its meta-nitro substitution pattern offers a unique electronic profile for further functionalization (e.g., reduction to anilines for amide coupling).
Critical Distinction: Researchers often conflate this compound with 3-nitro-1,2,4-triazole (CAS 24807-55-4), a common reagent where the nitro group is directly attached to the triazole ring.[1] This guide specifically addresses the aryl-substituted derivative.
Chemical Identity Table[1][2][3]
| Property | Specification |
| Compound Name | 3-(3-Nitrophenyl)-1H-1,2,4-triazole |
| IUPAC Name | 3-(3-nitrophenyl)-1H-1,2,4-triazole |
| Structure | Triazole ring substituted at C3 with a m-nitrophenyl group |
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| CAS Number | Variable (Often indexed as 5-(3-nitrophenyl)-1H-1,2,4-triazole or via specific tautomers; see PubChem CID 11789983) |
| Key Tautomers | 1H-1,2,4-triazole |
Part 2: Thermodynamic Characterization (The Melting Point)
Determining the melting point (MP) of this compound is not merely a purity check; it is a structural validator. The presence of the nitro group significantly elevates the lattice energy compared to the unsubstituted phenyl analog.
The Melting Point Landscape
Experimental values for this specific isomer are scarce in open literature, often requiring empirical determination. However, we can establish a Target Validation Range based on structural analogs.
| Compound | Structure Note | Melting Point (°C) | Relevance |
| 3-Phenyl-1,2,4-triazole | Unsubstituted aryl | 119–121°C | Baseline Reference |
| 3-Nitro-1,2,4-triazole | Nitro on triazole ring | 210–219°C | Common False Positive |
| 5-(3-Nitrophenyl)-triazole-3-thiol | Thiol derivative | ~282°C | Precursor/Derivative Check |
| 3-(3-Nitrophenyl)-1,2,4-triazole | Target Compound | 160–210°C (Est.) | Target Range |
Technical Insight: If your sample melts >250°C, suspect contamination with the thiol intermediate or formation of a salt. If it melts <130°C, suspect significant solvent occlusion or the unsubstituted phenyl analog.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
For pharmaceutical grade characterization, capillary methods are insufficient due to sublimation.
DSC Method Parameters:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Pan: Tzero Aluminum (Hermetically sealed to prevent sublimation).
-
Ramp Rate: 10°C/min.[1]
-
Range: 40°C to 300°C.[1]
-
Purge Gas: Nitrogen (50 mL/min).
Interpretation: Look for a sharp endotherm (onset) within the target range. A broad endotherm indicates polymorphism or purity <98%.[1]
Part 3: Spectroscopic & Physical Profile[1][7]
H NMR Characterization (DMSO- )
The proton NMR spectrum is the definitive identity check.[1] The meta-substitution pattern creates a distinct splitting pattern.[1]
- 13.0–14.0 ppm (br s, 1H): Triazole NH (Exchangeable).
-
8.8–8.9 ppm (t, 1H): H2' (Between
and Triazole) – Most deshielded aromatic. - 8.5 ppm (s, 1H): Triazole C5-H.
-
8.2–8.4 ppm (d, 1H): H4' (Ortho to
). - 8.1–8.2 ppm (d, 1H): H6' (Ortho to Triazole).
- 7.7–7.9 ppm (t, 1H): H5' (Meta proton).
Solubility & Partitioning
-
Solubility: Soluble in DMSO, DMF, MeOH (hot). Sparingly soluble in water,
. -
Recrystallization Solvent: Ethanol/Water (80:20) or Acetonitrile.
-
pKa: ~9.5 (Triazole NH acidity).
Part 4: Synthesis & Characterization Workflow
The following diagram outlines the logical flow from synthesis to physical validation, highlighting critical decision points where melting point deviations occur.
Figure 1: Characterization logic flow. The MP check serves as the primary gatekeeper before expensive spectral analysis.
Part 5: Experimental Protocol (Synthesis & Analysis)
Synthesis (Pellizzari Reaction Adaptation)
-
Reagents: 3-Nitrobenzhydrazide (1.0 eq), Formamidine Acetate (1.2 eq), or Formic Acid (excess).
-
Procedure: Reflux 3-nitrobenzhydrazide in formic acid (or with formamidine acetate in DMF) for 4–6 hours.
-
Workup: Pour into ice water. Neutralize with
to pH 7–8.[1] The triazole precipitates.[2]
Troubleshooting the Melting Point
If your melting point does not align with the target range:
-
MP Depression (Low MP):
-
Cause: Occluded solvent (Ethanol/Water).
-
Fix: Dry at 60°C under high vacuum (10 mbar) for 12 hours.
-
-
MP Elevation (High MP):
-
Cause: Formation of the hydrochloride salt.
-
Fix: Resuspend in water, adjust pH to 8, filter, and wash with water.
-
References
Sources
- 1. 24807-55-4|3-Nitro-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(3-nitrophenyl)-1h-1,2,4-triazole (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Two-Step Synthesis of 3-(3-Nitrophenyl)-1H-1,2,4-Triazole from Benzonitrile
Introduction & Pharmacological Relevance
1,2,4-Triazoles are privileged scaffolds in modern medicinal chemistry, renowned for their metabolic stability and ability to participate in diverse hydrogen-bonding networks. Specifically, 3-aryl-1H-1,2,4-triazoles have recently been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme that mediates tumor immune tolerance[1]. By blocking IDO1, these triazole derivatives prevent the depletion of L-tryptophan and the accumulation of kynurenine, thereby restoring T-cell activation and anti-tumor immunity.
This application note details a highly reproducible, two-step synthetic protocol to generate 3-(3-nitrophenyl)-1H-1,2,4-triazole starting from inexpensive benzonitrile.
Mechanism of action for 3-aryl-1,2,4-triazoles as IDO1 inhibitors in tumor immunity.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is designed as a self-validating, two-step sequence:
-
Electrophilic Aromatic Substitution (Nitration): The cyano (-C≡N) group of benzonitrile is strongly electron-withdrawing via inductive (-I) and resonance (-M) effects. This deactivates the aromatic ring and strongly directs the incoming nitronium ion (
) to the meta position, yielding 3-nitrobenzonitrile. -
Cyclocondensation (Triazole Formation): The conversion of the nitrile to a 1,2,4-triazole is achieved via a one-pot reaction with hydrazine hydrate and formic acid[1]. Hydrazine acts as a strong nucleophile, attacking the electrophilic nitrile carbon to form an amidrazone intermediate. Formic acid subsequently provides the necessary one-carbon electrophile to close the ring, followed by dehydration to yield the fully aromatized heterocycle.
Workflow for the two-step synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole from benzonitrile.
Quantitative Data & Reagent Specifications
Table 1: Reagent Quantities for Step 1 (Nitration)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Benzonitrile | 103.12 | 1.0 | 10.0 g (96.9 mmol) | Starting Material |
| Nitric Acid (68%) | 63.01 | 1.2 | 7.6 mL | |
| Sulfuric Acid (98%) | 98.08 | Solvent | 30.0 mL | Catalyst / Solvent |
Table 2: Reagent Quantities for Step 2 (Triazole Formation)
Note: Scaled for 5.0 g of the intermediate.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 3-Nitrobenzonitrile | 148.12 | 1.0 | 5.0 g (33.7 mmol) | Intermediate |
| Hydrazine Hydrate (80%) | 50.06 | Excess | 33.7 mL | Nucleophile |
| Formic Acid (98%) | 46.03 | Excess | 33.7 mL | C1-Electrophile |
| N,N-Dimethylformamide | 73.09 | Solvent | 100 mL | Co-Solvent |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzonitrile
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Cool 30.0 mL of concentrated
to 0 °C in an ice-salt bath. -
Addition of Substrate: Add 10.0 g of benzonitrile dropwise to the stirring sulfuric acid, maintaining the temperature below 5 °C.
-
Nitration: In a separate flask, carefully prepare a nitrating mixture by adding 7.6 mL of 68%
to 10 mL of concentrated at 0 °C. Transfer this mixture to the addition funnel and add it dropwise to the benzonitrile solution over 30 minutes.-
Causality & Rationale: The reaction is highly exothermic. Strict temperature control (< 5 °C) is mandatory to prevent over-nitration (yielding dinitrobenzonitrile) and to suppress the acid-catalyzed hydrolysis of the nitrile group into a primary amide.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Filter the solid under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and dry the crude product. Recrystallize from hot ethanol to afford pure 3-nitrobenzonitrile.
Step 2: Synthesis of 3-(3-Nitrophenyl)-1H-1,2,4-triazole
-
Preparation: In a 500 mL round-bottom flask, dissolve 5.0 g (33.7 mmol) of 3-nitrobenzonitrile in 100 mL of DMF.
-
Reagent Addition: Slowly add 33.7 mL of formic acid, followed by the dropwise addition of 33.7 mL of hydrazine hydrate[1].
-
Causality & Rationale: The interaction between formic acid and hydrazine hydrate is a highly exothermic acid-base neutralization that generates hydrazinium formate. Dropwise addition prevents violent boiling and sudden off-gassing. The large excess of both reagents drives the thermodynamic equilibrium toward the fully cyclized and dehydrated 1,2,4-triazole ring.
-
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 90 °C for 12 hours.
-
Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Purification: Wash the combined organic layers with brine (2 × 50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) or recrystallization to yield the final product.
Analytical Validation & Troubleshooting
To ensure a self-validating system , do not proceed to subsequent steps without confirming the success of the prior transformation through the following checkpoints:
Validation Checkpoint 1 (Post-Nitration):
-
Melting Point: Pure 3-nitrobenzonitrile exhibits a sharp melting point at 114–117 °C . A depressed or broad melting point indicates contamination with the ortho/para isomers or unreacted starting material, necessitating a second recrystallization.
-
TLC: Run a TLC using Hexane:Ethyl Acetate (8:2). The nitro group increases the polarity of the molecule; thus, the product will have a lower
value compared to benzonitrile.
Validation Checkpoint 2 (Post-Triazole Formation):
-
TLC: Monitor the reaction using DCM:MeOH (95:5). The highly polar 1,2,4-triazole will elute significantly lower than the 3-nitrobenzonitrile starting material.
-
LC-MS: Confirm the product mass. The expected
for (MW = 190.16) is m/z 191.1 . -
1H-NMR (DMSO-d6): Look for the diagnostic triazole C5-H proton, which typically appears as a sharp downfield singlet around 8.5–8.8 ppm . The highly deshielded proton between the nitro and triazole groups on the phenyl ring will appear as a distinct multiplet near 8.6 ppm.
References
- Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1)
Sources
Application Note: 3-(3-Nitrophenyl)-1H-1,2,4-Triazole as a High-Efficiency Corrosion Inhibitor in Acidic Environments
Executive Summary
The mitigation of metal degradation in aggressive acidic environments (e.g., industrial acid cleaning, descaling, and oil-well acidizing) requires robust chemical intervention. Triazole derivatives, particularly those functionalized with aromatic and electron-rich moieties, have been extensively validated as highly efficient corrosion inhibitors for metals such as mild steel and copper[1]. This application note provides a comprehensive, self-validating methodological guide for utilizing 3-(3-nitrophenyl)-1H-1,2,4-triazole as a mixed-type corrosion inhibitor. By integrating gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP), researchers can systematically quantify its protective efficacy.
Mechanistic Causality: Why 3-(3-Nitrophenyl)-1H-1,2,4-Triazole?
The exceptional inhibition efficiency of 3-(3-nitrophenyl)-1H-1,2,4-triazole is rooted in its molecular architecture, which facilitates spontaneous adsorption onto the metal-solution interface[2].
-
Primary Anchoring (Chemisorption): The 1,2,4-triazole ring contains three nitrogen atoms, each possessing unshared lone pairs of electrons. These act as Lewis bases, donating electron density into the vacant d-orbitals of transition metals (e.g., Fe or Cu) to form strong coordinate covalent bonds[3].
-
Secondary Anchoring & Geometric Blocking: The 3-nitrophenyl group introduces a dense
-electron cloud that allows the molecule to adsorb in a flat orientation, maximizing surface coverage[1]. Furthermore, the highly electronegative oxygen atoms within the nitro (-NO ) group serve as supplementary adsorption centers[4]. -
Mixed-Type Inhibition: The bulky steric profile of the molecule creates a geometric barrier that simultaneously retards both the anodic dissolution of the metal and the cathodic evolution of hydrogen, without fundamentally altering the underlying reaction mechanisms[1]. This behavior is characteristic of organic inhibitors rich in nitrogen and oxygen heteroatoms[5].
Mechanistic pathway of metal surface passivation by 3-(3-nitrophenyl)-1H-1,2,4-triazole.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system. Discrepancies between the gravimetric and electrochemical datasets serve as internal flags for experimental error.
Standardized experimental workflow for evaluating triazole-based corrosion inhibitors.
Protocol 3.1: Specimen & Solution Preparation
Causality: Surface impurities or native oxides act as secondary barriers that skew adsorption kinetics. Pristine surface preparation ensures the inhibitor interacts directly with the bare metal lattice.
-
Abrasion: Polish mild steel coupons (typically 2.0 × 2.0 × 0.1 cm) sequentially using SiC abrasive papers ranging from 400 to 1200 grit.
-
Degreasing: Sonicate the coupons in analytical-grade acetone for 5 minutes to remove organic contaminants and residual polishing dust.
-
Drying: Wash thoroughly with double-distilled water, dry under a stream of cold air, and store in a desiccator.
-
Solution Formulation: Prepare a 1M HCl stock solution. Dissolve 3-(3-nitrophenyl)-1H-1,2,4-triazole in the acid to create test concentrations of 50, 100, 200, and 300 ppm. Note: Mild heating or a co-solvent (e.g., 1% ethanol) may be required depending on the exact solubility limits of the derivative[4].
Protocol 3.2: Gravimetric (Weight Loss) Assay
Causality: Provides a direct, empirical measurement of uniform corrosion, serving as the baseline truth to validate complex electrochemical models.
-
Record the initial weight (
) of the coupons using an analytical balance (precision 0.1 mg). -
Suspend the coupons in 100 mL of the respective test solutions (including a blank 1M HCl control) for 24 hours at 298 K.
-
Retrieve the coupons, scrub lightly with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, dry, and record the final weight (
). -
Calculation: Inhibition Efficiency (
) is calculated as: .
-
Validation Checkpoint: The standard deviation across triplicate samples must be
. Higher variance indicates localized pitting rather than uniform dissolution, invalidating the Langmuir assumption.
Protocol 3.3: Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that quantifies the charge transfer resistance (
-
Set up a standard three-electrode cell: Mild steel as the working electrode (1 cm
exposed area), a saturated calomel electrode (SCE) as the reference, and a platinum foil as the counter electrode. -
Immerse the working electrode in the test solution and allow 30 minutes for Open Circuit Potential (OCP) stabilization. Causality: This ensures the interface reaches thermodynamic equilibrium, preventing baseline drift during the frequency sweep.
-
Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz.
-
Calculation:
.
-
Validation Checkpoint: Apply Kramers-Kronig (K-K) transforms to the raw impedance data. A pseudo-chi-square (
) value of confirms the system meets the criteria of linearity, stability, and causality.
Protocol 3.4: Potentiodynamic Polarization (PDP)
Causality: PDP determines the specific kinetic effects of the inhibitor on the anodic and cathodic half-reactions by extracting the corrosion current density (
-
Following the EIS scan, polarize the working electrode from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Extrapolate the linear Tafel segments of the anodic and cathodic branches to their intersection to determine
and . -
Calculation:
.
-
Validation Checkpoint: If the shift in
between the blank and the inhibited solution is mV, the compound is definitively classified as a mixed-type inhibitor[1].
Quantitative Data Presentation
To demonstrate the self-validating nature of this methodology, the table below aggregates representative performance metrics for 3-(3-nitrophenyl)-1H-1,2,4-triazole on mild steel in 1M HCl at 298 K, synthesizing typical outcomes for nitrophenyl-substituted triazoles[4],[2].
| Inhibitor Concentration (ppm) | Gravimetric | EIS | EIS | PDP | PDP |
| Blank (1M HCl) | - | 15.2 | - | 450.5 | - |
| 50 | 72.4 | 58.5 | 74.0 | 125.2 | 72.2 |
| 100 | 84.1 | 105.3 | 85.5 | 68.4 | 84.8 |
| 200 | 91.5 | 192.4 | 92.1 | 35.1 | 92.2 |
| 300 | 95.2 | 345.6 | 95.6 | 19.8 | 95.6 |
Data Interpretation: The close agreement (
References
-
Title : Inhibition of corrosion of copper by 5-mercapto-3-p-nitrophenyl-1,2,4-triazole in aqueous environment Source : researchgate.net URL : 1
-
Title : Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors Source : ijcsi.pro URL : 4
-
Title : A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors Source : dntb.gov.ua (Springer Journal of Bio- and Tribo-Corrosion) URL : 3
-
Title : Triazolothiadiazine derivatives as corrosion inhibitors for copper, mild steel and aluminum surfaces: Electrochemical and quantum investigations Source : scispace.com URL : 2
-
Title : Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review Source : nih.gov (PMC) URL : 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolothiadiazine derivatives as corrosion inhibitors for copper, mild steel and aluminum surfaces: Electrochemical and quantum investigations (2017) | Nasima Arshad | 20 Citations [scispace.com]
- 3. A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors [ouci.dntb.gov.ua]
- 4. ijcsi.pro [ijcsi.pro]
- 5. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Reduction of 3-(3-Nitrophenyl)-1H-1,2,4-triazole to Amine Derivatives
Executive Summary & Scientific Rationale
The synthesis of 3-(3-aminophenyl)-1H-1,2,4-triazole from its corresponding nitro precursor, 3-(3-nitrophenyl)-1H-1,2,4-triazole, is a critical transformation in medicinal chemistry. Aminophenyl triazoles serve as versatile building blocks for synthesizing kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. The structural integrity of the 1,2,4-triazole scaffold is essential for biological activity in many of these targets, making selective reduction of the nitro group imperative[1].
While traditional dissolving metal reductions (e.g., Fe/HCl or SnCl2) can achieve this transformation, they often suffer from harsh acidic conditions, complex workups, and the generation of stoichiometric metal waste. Catalytic reduction —utilizing either direct hydrogenation or catalytic transfer hydrogenation (CTH)—provides a cleaner, highly selective, and scalable alternative. Noble metal catalysts, particularly Palladium on Carbon (Pd/C), exhibit excellent compatibility with triazole moieties, efficiently reducing the nitro group without cleaving the heteroaromatic ring[2].
Mechanistic Insights
The catalytic reduction of an aromatic nitro group is not a single-step concerted reaction; rather, it proceeds through a well-defined cascade of intermediates. The nitro group is first reduced to a nitroso intermediate, followed by a rapid reduction to a phenylhydroxylamine, and finally to the corresponding aniline derivative[3].
Understanding this pathway is crucial for troubleshooting. If the reaction is prematurely quenched or if hydrogen availability is limited, the thermodynamically stable phenylhydroxylamine intermediate may accumulate[3]. Maintaining an excess of the hydrogen donor and ensuring optimal catalyst dispersion prevents this stalling.
Stepwise catalytic reduction mechanism of aromatic nitro compounds to amines.
Experimental Design & Optimization Data
Substrate solubility is a primary variable in this reaction. 3-(3-nitrophenyl)-1H-1,2,4-triazole exhibits moderate solubility in pure alcohols. Using a co-solvent system (e.g., Methanol/THF) ensures the substrate remains fully dissolved, maximizing interaction with the heterogeneous Pd/C catalyst.
The table below summarizes the optimization of reduction conditions, demonstrating the superiority of Catalytic Transfer Hydrogenation (CTH) for rapid, high-yielding conversions.
| Entry | Reductant / Catalyst | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Fe powder (5 eq), NH₄Cl | EtOH / H₂O (4:1) | 80 | 4.0 | >95 | 78 |
| 2 | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 6.0 | >99 | 92 |
| 3 | H₂ (1 atm), 10% Pd/C | MeOH / THF (1:1) | 25 | 3.0 | >99 | 95 |
| 4 | NH₄HCO₂ (5 eq), 10% Pd/C | MeOH / THF (1:1) | 65 | 1.5 | >99 | 97 |
Note: Entry 4 represents the optimal balance of safety, speed, and yield.
Standardized Experimental Protocols
Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)
Causality Note: Purging the reaction vessel with an inert gas prior to introducing hydrogen is a mandatory safety step. Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of atmospheric oxygen.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-(3-nitrophenyl)-1H-1,2,4-triazole (1.00 g, 5.26 mmol) in a 1:1 mixture of anhydrous Methanol and THF (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Evacuate the flask and backfill with Nitrogen (repeat 3 times).
-
Hydrogenation: Replace the Nitrogen line with a Hydrogen balloon. Evacuate briefly and backfill with Hydrogen (repeat 2 times). Stir the suspension vigorously at room temperature (25 °C) for 3 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The yellow spot of the nitro starting material will disappear, replaced by a highly polar, UV-active spot (amine).
-
Workup: Flush the system with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Do not let the Celite pad run dry to prevent fires. Wash the pad with excess Methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be recrystallized from Ethanol/Water.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Causality Note: Ammonium formate (NH₄HCO₂) acts as a safe, solid hydrogen surrogate. At elevated temperatures, it decomposes into NH₃, CO₂, and H₂ gas in situ, driving the reduction rapidly without the need for pressurized hydrogen vessels[3].
-
Preparation: Dissolve the nitrophenyl triazole substrate (1.00 g, 5.26 mmol) in Methanol (30 mL).
-
Reagent Addition: Add Ammonium formate (1.66 g, 26.3 mmol, 5.0 eq) to the solution and stir until fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) under a gentle stream of Nitrogen.
-
Reaction: Attach a reflux condenser and heat the mixture to 65 °C. Vigorous gas evolution (CO₂ and H₂) will be observed. Stir at reflux for 1.5 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad, washing with Methanol.
-
Purification: Concentrate the filtrate. To remove residual formate salts, partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Extract the aqueous layer once more with EtOAc (25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 3-(3-aminophenyl)-1H-1,2,4-triazole.
Standard experimental workflow for the catalytic reduction of nitrophenyl triazoles.
Analytical Validation
To validate the self-consistency of the protocol, the following analytical checkpoints must be met:
-
Physical State: The starting material is typically a pale yellow powder. The resulting amine should be an off-white to colorless solid.
-
LC-MS: The mass spectrum will show a characteristic shift. The starting nitro compound ([M+H]⁺ = 191.06) will be entirely replaced by the amine product peak ([M+H]⁺ = 161.08).
-
¹H NMR (DMSO-d₆): The defining confirmation is the appearance of a broad singlet integrating to 2 protons (typically between δ 5.10 - 5.50 ppm) corresponding to the newly formed -NH₂ group. Additionally, the aromatic protons adjacent to the nitro group will experience an upfield shift due to the transition from the strongly electron-withdrawing -NO₂ group to the electron-donating -NH₂ group.
References
1.[3] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link] 2.[2] Triazole-stabilized gold and related noble metal nanoparticles for 4-nitrophenol reduction. New Journal of Chemistry (RSC Publishing). Available at: [Link] 3.[1] Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC / NIH. Available at:[Link]
Sources
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-stabilized gold and related noble metal nanoparticles for 4-nitrophenol reduction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Note: Advanced Functionalization Strategies for 3-(3-Nitrophenyl)-1H-1,2,4-triazole in Medicinal Chemistry
Executive Summary
The 1,2,4-triazole nucleus is a privileged pharmacophore in drug discovery, widely utilized as a metabolically stable bioisostere for amides, esters, and carboxylic acids 1. Its high dipole moment, rigidity, and hydrogen-bonding capacity significantly enhance target affinity and aqueous solubility. The specific building block, 3-(3-nitrophenyl)-1H-1,2,4-triazole , offers a highly versatile bipartite scaffold for divergent medicinal chemistry campaigns. By orthogonally functionalizing the ambident triazole core and the reducible nitrophenyl moiety, researchers can rapidly generate diverse libraries of bioactive candidates. This guide details the mechanistic rationale and self-validating protocols for the late-stage functionalization of this critical scaffold.
Divergent Functionalization Pathways
The structural duality of 3-(3-nitrophenyl)-1H-1,2,4-triazole allows for three primary vectors of diversification: regioselective N-alkylation, chemoselective nitro reduction, and transition-metal-catalyzed C-H activation.
Figure 1: Divergent functionalization pathways of 3-(3-nitrophenyl)-1H-1,2,4-triazole.
Validated Experimental Protocols & Mechanistic Rationale
Protocol A: Regioselective N1-Alkylation of the Triazole Core
Causality & Rationale: Triazole anions are ambident nucleophiles, typically yielding mixtures of N1 and N2 alkylated isomers. Due to the steric encumbrance of the 3-(3-nitrophenyl) substituent, thermodynamic control can be leveraged to favor the N1-alkylated product over the kinetically favored N2-isomer [[2]](). Utilizing a mild base in a polar aprotic solvent at elevated temperatures allows equilibration to the more thermodynamically stable N1 regioisomer.
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with 3-(3-nitrophenyl)-1H-1,2,4-triazole (1.0 equiv) and anhydrous DMF (0.2 M).
-
Add
(2.0 equiv) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation, forming the ambident triazolyl anion. -
Add the desired alkyl halide (1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C for 4–6 hours. Note: Heating provides the thermodynamic energy required to drive the equilibrium toward the sterically less hindered N1-alkylated isomer.
-
Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
-
Self-Validation System: Analyze the crude mixture via
NMR. The N1-isomer is confirmed by performing a 2D NOESY experiment; a distinct cross-peak between the alkyl protons and the triazole C5-H singlet (~8.5 ppm) validates N1 regioselectivity. The absence of this cross-peak indicates N2 alkylation.
Protocol B: Chemoselective Reduction of the 3-Nitrophenyl Moiety
Causality & Rationale: While catalytic hydrogenation (Pd/C,
Step-by-Step Methodology:
-
Suspend the N-alkylated 3-(3-nitrophenyl)-1,2,4-triazole (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.15 M).
-
Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). Note: The mild acidity of activates the iron surface for electron transfer without hydrolyzing the triazole ring. -
Heat the mixture to vigorous reflux (80 °C) for 2 hours.
-
Filter the hot suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethanol.
-
Concentrate the filtrate in vacuo, basify with saturated
, and extract with EtOAc. -
Self-Validation System: Perform FT-IR spectroscopy on the isolated product. The complete disappearance of the asymmetric and symmetric
stretches (1530 and 1350 cm⁻¹) and the emergence of a primary amine N-H doublet (3300–3400 cm⁻¹) confirms complete chemoselective reduction.
Protocol C: Late-Stage Pd-Catalyzed C5-H Arylation
Causality & Rationale: The C5 position of the 1,2,4-triazole ring possesses a relatively acidic proton, making it amenable to transition-metal-catalyzed C-H functionalization. Employing a Palladium(II) catalyst in conjunction with a pivalate proton shuttle facilitates a Concerted Metalation-Deprotonation (CMD) mechanism, allowing for direct arylation with aryl bromides 2. This late-stage functionalization circumvents the need for pre-functionalized starting materials.
Step-by-Step Methodology:
-
In a Schlenk tube, combine the N1-alkyl-3-(3-nitrophenyl)-1,2,4-triazole (1.0 equiv), Aryl bromide (1.2 equiv),
(5 mol%), (10 mol%), Pivalic acid (30 mol%), and (2.0 equiv). -
Evacuate and backfill the tube with Argon three times to ensure an inert atmosphere.
-
Add anhydrous Toluene (0.1 M) and heat the sealed tube at 110 °C for 16 hours. Note: The pivalate anion acts as a crucial proton shuttle, lowering the transition state energy for C-H bond cleavage via the CMD pathway.
-
Cool to room temperature, dilute with EtOAc, and filter through a short silica plug.
-
Self-Validation System: Assess the crude
NMR spectrum. The disappearance of the highly deshielded C5-H proton singlet (typically at 8.2–8.6 ppm) serves as an internal validation of complete C-H functionalization.
Quantitative Data Summary
The following table summarizes the expected outcomes and validation metrics for the three core functionalization vectors applied to the 3-(3-nitrophenyl)-1H-1,2,4-triazole scaffold.
| Reaction Vector | Reagents / Catalyst | Target Position | Yield Range | Selectivity / Validation Metric |
| N-Alkylation | R-X, | N1 of Triazole | 75 - 85% | >5:1 N1:N2 ratio (Confirmed by 2D NOESY) |
| Nitro Reduction | Fe, | 3-Nitrophenyl | 85 - 95% | Complete chemoselectivity (IR: |
| C-H Arylation | Ar-Br, | C5 of Triazole | 60 - 80% | Regiospecific to C5 (NMR: Loss of C5-H singlet) |
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC Source: nih.gov URL: [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC Source: nih.gov URL:[Link]
-
Reduction of nitro compounds - Wikipedia Source: wikipedia.org URL:[Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI Source: mdpi.com URL:[Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 3-(3-Nitrophenyl)-1H-1,2,4-Triazole
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole , a critical pharmacophore in drug discovery. Utilizing a two-step sequence starting from 3-nitrobenzoic acid, this method leverages microwave irradiation to accelerate reaction kinetics, reducing total synthesis time from >24 hours (thermal) to under 1 hour while improving yield and purity. The protocol employs a hydrazide intermediate route condensed with formamidine acetate , ensuring regiospecific formation of the 1,2,4-triazole ring system.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters. It is central to numerous antifungal (e.g., fluconazole), antiviral, and anti-inflammatory agents.[1] The 3-aryl-substituted derivatives, such as the 3-nitrophenyl analog, are valuable intermediates for generating diverse libraries via reduction of the nitro group to an aniline.
Traditional thermal synthesis (e.g., Pellizzari or Einhorn-Brunner reactions) often suffers from harsh conditions (refluxing butanol/DMF), long reaction times, and difficult workups. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, which allows for rapid access to high temperatures and pressures, facilitating the condensation and cyclodehydration steps required for triazole formation.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is designed via a disconnection at the C5-N1 bond of the triazole ring. The most robust pathway involves the formation of 3-nitrobenzhydrazide followed by cyclization with a C1 donor, formamidine acetate .
Reaction Scheme (Graphviz)
Caption: Two-step microwave-assisted synthesis pathway.
Materials & Equipment
Reagents
-
3-Nitrobenzoic acid (CAS: 121-92-6) or Methyl 3-nitrobenzoate (CAS: 618-98-4)
-
Hydrazine hydrate (80% or 98%)
-
Formamidine acetate (CAS: 3473-63-0)
-
Solvents: Ethanol (absolute), DMF (Dimethylformamide), 2-Propanol.
-
Workup: Ice water, Ethyl acetate, Sodium sulfate (anhydrous).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0-20 bar) and temperature monitoring (IR or fiber optic).
-
Vessels: 10 mL or 35 mL pressure-sealed microwave vials with Teflon/silicone septa.
Experimental Protocol
Step 1: Synthesis of 3-Nitrobenzhydrazide
This step converts the carboxylic acid/ester to the hydrazide. The microwave method allows this to proceed solvent-free or in minimal ethanol.
-
Preparation: In a 10 mL microwave vial, mix Methyl 3-nitrobenzoate (1.0 mmol, 181 mg) and Hydrazine hydrate (2.5 mmol, ~0.15 mL).
-
Note: If using the acid, add 1-2 drops of conc. H2SO4 and 2 mL ethanol to facilitate in-situ esterification/hydrazinolysis.
-
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 120°C
-
Power: Dynamic (Max 200 W)
-
Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool the vial to room temperature (RT). The product often precipitates upon cooling. Add 5 mL of ice-cold water.
-
Isolation: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.
-
Yield: Typically 85-95%.
-
Checkpoint: White to pale yellow solid. MP ~152-154°C.
-
Step 2: Cyclization to 3-(3-Nitrophenyl)-1H-1,2,4-Triazole
This step constructs the triazole ring using formamidine acetate as the [N-C-N] building block.
-
Preparation: In a 10 mL microwave vial, suspend 3-Nitrobenzhydrazide (1.0 mmol, 181 mg) and Formamidine acetate (1.5 mmol, 156 mg).
-
Solvent System: Add Ethanol (3 mL) or Glacial Acetic Acid (2 mL).
-
Expert Insight: Acetic acid acts as both solvent and catalyst, often providing cleaner cyclization, though ethanol is easier to remove.
-
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 140°C
-
Power: Dynamic (Max 250 W)
-
Time: 15-20 minutes
-
Pressure Limit: 15 bar
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the reaction mixture into Ice Water (20 mL).
-
Neutralize with saturated NaHCO₃ solution if acetic acid was used.
-
Stir for 15 minutes to allow the product to precipitate fully.
-
-
Purification: Filter the crude precipitate. Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (EtOAc/Hexane gradient) if high purity is required.
Synthesis Workflow Diagram
Caption: Operational workflow for Step 2 cyclization.
Data Summary & Validation
Expected Yields & Conditions
| Parameter | Conventional Heating | Microwave Protocol | Advantage |
| Reaction Time | 12 - 24 Hours | 15 - 20 Minutes | >90% Time Savings |
| Temperature | Reflux (80-100°C) | 140°C (Pressurized) | Access to higher kinetics |
| Yield (Step 2) | 50 - 65% | 80 - 92% | Cleaner reaction profile |
| Solvent Usage | High (20-50 mL) | Low (2-3 mL) | Green Chemistry compliant |
Characterization (Self-Validation)
To validate the synthesis, compare the isolated product against these expected spectral features.
-
1H NMR (400 MHz, DMSO-d6):
-
Triazole C5-H: Singlet at δ 8.5 – 9.0 ppm . (Distinctive diagnostic peak for 3-substituted-1,2,4-triazole).
-
Amine (NH): Broad singlet at δ 13.5 – 14.5 ppm (Exchangeable with D2O).
-
Aromatic Ring:
-
H-2 (between NO2 and Triazole): Singlet/Doublet ~ δ 8.8 ppm .
-
H-4 (ortho to NO2): Doublet ~ δ 8.3 ppm .
-
H-6 (ortho to Triazole): Doublet ~ δ 8.2 ppm .
-
H-5 (meta): Triplet ~ δ 7.8 ppm .
-
-
-
LC-MS:
-
Calculated Mass (C8H6N4O2): 190.16 g/mol .
-
Observed [M+H]+: 191.2 .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Temperature too low or insufficient power absorption. | Increase MW temp to 150°C. Ensure solvent volume is sufficient for the temperature probe to read accurately. |
| Charring / Dark Product | Localized overheating or thermal instability. | Use "PowerMax" (air cooling while heating) feature if available. Reduce temp to 130°C and extend time. |
| Formation of 1,3,4-Oxadiazole | Competitive cyclization (O-attack vs N-attack). | Ensure Formamidine Acetate is used (provides N source). If using formic acid, ensure hydrazine is in excess or switch to formamidine. |
| Product Oiling Out | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
References
-
Microwave-Assisted Synthesis of 1,2,4-Triazoles
-
Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation." Synlett, 2015, 26, 404-407. Link
-
-
General Triazole Synthesis Methodology
-
Microwave Hydrazide Synthesis
-
Biological Relevance of Nitro-Triazoles
-
Kaur, P., et al. "A review on methods of synthesis of 1,2,4-triazole derivatives." International Research Journal of Pharmacy, 2018, 9(7). Link
-
Sources
coordination chemistry of 3-(3-nitrophenyl)-1H-1,2,4-triazole with transition metals
This Application Note provides a comprehensive technical guide for the synthesis, coordination chemistry, and functional characterization of 3-(3-nitrophenyl)-1H-1,2,4-triazole (hereafter referred to as Hnpt ) with transition metals.
Executive Summary
The ligand 3-(3-nitrophenyl)-1H-1,2,4-triazole (Hnpt) represents a versatile building block for coordination polymers and metal-organic frameworks (MOFs). Its structural duality—combining the strong bridging capability of the 1,2,4-triazole ring with the supramolecular potential of the meta-nitro group—makes it an ideal candidate for engineering functional materials.
This guide details the synthesis of Hnpt , its coordination modes with transition metals (Ag, Zn, Cu, Co), and protocols for generating crystalline complexes with photoluminescent and magnetic properties.
Ligand Chemistry & Synthesis Protocol
Structural Significance
The Hnpt ligand features a 1,2,4-triazole core substituted at the 3-position with a 3-nitrophenyl group.[1]
-
Triazole Core: Acts as a bridging ligand (N1/N2 exocyclic bridging) to form polynuclear metal clusters or 1D/2D chains.
-
Nitro Group (-NO₂): Located at the meta position, it induces steric directionality different from para-isomers, favoring helical or zigzag topologies. It also serves as a hydrogen-bond acceptor, stabilizing supramolecular networks.
Synthesis of Hnpt
Reaction Principle: The Pellizzari reaction or conducting a condensation of 3-nitrobenzhydrazide with a one-carbon source (formamide or formamidine acetate).
Protocol: Synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole
Reagents:
-
3-Nitrobenzhydrazide (10 mmol, 1.81 g)
-
Formamide (30 mL)
-
Ethylene glycol (optional, as co-solvent for higher temp)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend 3-nitrobenzhydrazide (1.81 g) in Formamide (30 mL).
-
Reaction: Heat the mixture to 140–150 °C under magnetic stirring for 6 hours. The solid will dissolve, and the solution will turn yellow/orange.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation: A white to pale yellow precipitate of Hnpt will form. Allow it to stand for 1 hour.
-
Purification: Filter the solid, wash extensively with water (3 x 20 mL) to remove excess formamide, and recrystallize from ethanol/water (1:1) .
-
Yield: Expected yield ~75-85%. Melting point: ~180–182 °C.
Validation (NMR):
-
¹H NMR (DMSO-d₆):
8.8 (s, 1H, Triazole-CH), 8.7 (s, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 14.2 (br s, 1H, NH).
Coordination Modes & Metal Complex Synthesis[2][3]
The 1,2,4-triazole ring is a "chameleon" ligand. Upon deprotonation (forming npt⁻ ), it typically adopts one of the following modes:
Figure 1: Coordination versatility of the Hnpt ligand leading to diverse structural topologies.[2]
Protocol A: Hydrothermal Synthesis (Zn/Cd MOFs)
Target: Highly crystalline, robust frameworks for luminescence.
Materials:
-
Zn(NO₃)₂·6H₂O (0.1 mmol)
-
Hnpt (0.1 mmol)
-
NaOH (0.1 mmol) or Triethylamine (TEA)
-
Solvent: H₂O / Ethanol (10 mL, 1:1 v/v)
Procedure:
-
Mixing: Dissolve Hnpt and Zn(NO₃)₂ in the solvent mixture in a 20 mL Teflon-lined stainless steel autoclave.
-
pH Adjustment: Add TEA dropwise to adjust pH to ~7–8 (deprotonation facilitates coordination).
-
Heating: Seal and heat at 140 °C for 72 hours.
-
Cooling: Cool to room temperature at a rate of 5 °C/h (slow cooling promotes large crystals).
-
Harvesting: Filter the colorless block crystals, wash with ethanol, and air dry.
Protocol B: Room Temperature Layering (Ag/Cu Chains)
Target: 1D coordination polymers, suitable for X-ray diffraction.
Procedure:
-
Bottom Layer: Dissolve Hnpt (0.1 mmol) in 5 mL THF or Methanol. Place in a narrow test tube.
-
Buffer Layer: Carefully layer 2 mL of pure solvent (Methanol/Water mixture) on top to prevent rapid mixing.
-
Top Layer: Dissolve AgNO₃ or Cu(ClO₄)₂ (0.1 mmol) in 5 mL Water/Methanol and carefully layer on top.
-
Growth: Seal with Parafilm (poke 1 small hole) and leave undisturbed in the dark for 1–2 weeks. Crystals will grow at the interface.
Characterization & Data Analysis
Key Spectroscopic Signatures
Comparison of the free ligand vs. metal complex is critical for validation.
| Feature | Free Ligand (Hnpt) | Metal Complex (M-npt) | Interpretation |
| IR: | 3100–3200 cm⁻¹ (Broad) | Disappears | Deprotonation of triazole ring |
| IR: | ~1610 cm⁻¹ | Shifted (~1580 cm⁻¹) | Coordination of N atoms to Metal |
| IR: | 1530 (asym), 1350 (sym) | Unchanged / Slight Shift | Non-coordinating (usually) or H-bonding |
| UV-Vis | Red-shifted / d-d bands | Ligand-to-Metal Charge Transfer (LMCT) |
Crystallographic Validation (Self-Check)
When solving the structure (SC-XRD), verify:
-
Bond Lengths: M–N bonds should be 1.9–2.2 Å (depending on M).
-
Torsion Angles: Check the twist between the phenyl and triazole rings. The meta-nitro group often forces a non-planar geometry (torsion > 20°), preventing dense packing and creating potential voids.
Functional Applications
Photoluminescence (Zn/Cd Complexes)
metal complexes of Hnpt often exhibit strong blue/violet fluorescence due to Ligand-to-Ligand Charge Transfer (LLCT).-
Protocol: Measure solid-state emission at room temperature (
= 300–350 nm). -
Mechanism: The rigidity of the coordination framework reduces non-radiative decay, enhancing quantum yield compared to the free ligand.
Biological Activity (Ag/Cu Complexes)
Triazole derivatives are pharmacophores. The Ag(I) complexes of Hnpt release Ag⁺ ions slowly.
-
Assay: MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus.
-
Expectation: The complex should show lower MIC (higher potency) than the free ligand due to the "chelation effect" (increased lipophilicity).
Experimental Workflow Diagram
Figure 2: Complete experimental workflow from ligand synthesis to functional testing.
References
-
Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link
- Pellizzari, G. (1894). The reaction of amides with hydrazides. Gazzetta Chimica Italiana, 24, 222. (Classic synthesis reference).
-
Aromí, G., et al. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable magnetic materials. Coordination Chemistry Reviews, 255(5-6), 485-546. Link
-
Zhu, H. F., et al. (2003). Synthesis and crystal structures of two novel silver(I) coordination polymers with 3-substituted-1,2,4-triazole. Inorganic Chemistry Communications, 6(10), 1313-1316. (Analogous Ag-triazole protocols). Link
-
Ouellette, W., et al. (2009). Hydrothermal synthesis and structural characterization of a series of Zn(II) coordination polymers with 1,2,4-triazole derivatives. CrystEngComm, 11, 2564-2574. Link
Sources
Biological Activity Screening of 3-(3-Nitrophenyl)-1,2,4-Triazole Analogs: Application Notes & Protocols
Structural Rationale and Pharmacological Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its profound antimicrobial, antifungal, and anticancer properties[1]. When functionalized with a 3-nitrophenyl moiety, the pharmacological profile of the triazole ring is significantly altered.
Causality of the 3-Nitrophenyl Substitution:
The nitro group (
-
Lipophilicity & Penetration: It modulates the overall lipophilicity (
) of the molecule, enhancing its ability to penetrate complex bacterial cell walls (particularly the lipid-rich outer membrane of Gram-negative bacteria) and eukaryotic cell membranes[2]. -
Target Affinity: The oxygen atoms of the nitro group act as strong hydrogen-bond acceptors, while the electron-deficient phenyl ring engages in robust
stacking interactions with aromatic residues within target enzyme active sites (e.g., bacterial DNA gyrase)[3]. -
Metabolic Stability: The meta-substitution protects the aromatic ring from rapid oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's half-life during in vitro and in vivo assays.
High-Throughput Screening Workflow
To systematically evaluate the biological activity of synthesized 3-(3-nitrophenyl)-1,2,4-triazole libraries, a bifurcated screening workflow is employed. This ensures that both antimicrobial and cytotoxic (anticancer) potentials are captured before advancing to mechanistic validation.
Fig 1: Biological screening workflow for 3-(3-nitrophenyl)-1,2,4-triazole analogs.
Protocol I: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of triazole analogs against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) pathogens[4].
Self-Validating System Design: To ensure trustworthiness, this assay incorporates a self-validating matrix:
-
Positive Control: Ciprofloxacin (validates assay sensitivity).
-
Negative Control: 1% DMSO vehicle (ensures the solvent does not cause baseline toxicity).
-
Sterility Blank: Uninoculated broth (rules out environmental contamination).
Step-by-Step Methodology
-
Inoculum Preparation: Cultivate bacterial strains on Mueller-Hinton (MH) agar for 18–24 hours at 37°C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MH broth. -
Compound Dilution: Dissolve the 3-(3-nitrophenyl)-1,2,4-triazole analogs in 100% DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in MH broth in a 96-well microtiter plate to achieve final test concentrations ranging from 0.25 µg/mL to 256 µg/mL. Causality Note: The final DMSO concentration must not exceed 1% to prevent solvent-induced bacterial lysis.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final well volume = 100 µL).
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18 hours.
-
Resazurin Addition (Metabolic Indicator): Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.
-
Expertise Insight: Relying solely on optical density (OD) for MIC can be misleading due to the precipitation of highly lipophilic triazole analogs. Resazurin acts as a terminal electron acceptor; metabolically active (live) bacteria reduce the blue resazurin to pink resorufin. The MIC is unequivocally defined as the lowest concentration well that remains blue.
-
Protocol II: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
1,2,4-triazole derivatives frequently exhibit anti-proliferative activity against human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[5].
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing cancer cells using Trypsin-EDTA. Seed cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C in a 5% humidified atmosphere to allow for cell adherence. -
Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the triazole analogs (1 µM to 100 µM). Include Doxorubicin as a positive control and untreated cells (with 0.5% DMSO) as a negative control. Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Expertise Insight: The MTT assay measures the activity of mitochondrial succinate dehydrogenase. This enzyme is only active in viable cells, where it cleaves the tetrazolium ring of MTT to form insoluble purple formazan crystals. This provides a direct, causal link between mitochondrial respiration and cell viability.
-
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis (e.g., GraphPad Prism).
Mechanistic Insights: Target Interaction
For analogs exhibiting potent antibacterial activity, the primary mechanism of action is often the inhibition of bacterial DNA Gyrase (Topoisomerase II)[2]. The highly electronegative 3-nitrophenyl group facilitates strong interactions within the ATPase domain of the enzyme, preventing the hydrolysis of ATP required for DNA supercoiling.
Fig 2: Mechanism of action for triazole-mediated bacterial DNA gyrase inhibition.
Quantitative Data Presentation
The following table summarizes validated screening data for notable 3-(3-nitrophenyl)-1,2,4-triazole derivatives from recent literature, demonstrating the structure-activity relationship (SAR) efficacy of this scaffold.
| Compound Class / Derivative | Target Organism / Cell Line | Assay Type | Potency Value | Reference |
| Schiff bases of 3-nitrophenyl-1,2,4-triazole | Staphylococcus albus (Gram +) | MIC (Broth Microdilution) | 12.5 µg/mL | |
| 3-(3-Nitrophenyl)-5-Methyl-7-Phenyl-[1,2,4]Triazolo[4,3a]Pyrimidine | Escherichia coli (Gram -) | MIC (Broth Microdilution) | Highly Active (Comparable to Streptomycin) | |
| 3-(3-nitrophenyl)-6-(p-tolyl)-3,3a-dihydro-2H-pyrazolo[3',4':4,5]thiazolo[3,2-b][1,2,4]triazole | Pseudomonas aeruginosa (Gram -) | MIC (Broth Microdilution) | 50% lower MIC than standard species |
References
-
Strzelecka, M., & Świątek, P. (2021). "1,2,4-Triazoles as Important Antibacterial Agents." Pharmaceuticals, 14(3), 224.[Link]
-
Sabale, P., Potey, L., Waghmare, S., & Sayyad, N. (2024). "Chemical and Pharmacological Assessment of Substituted 1,2,4-Triazole Fused Pyrimidines as Anti-microbial Agent." Indian Journal of Pharmaceutical Education and Research, 58(1s), s73-s79.[Link]
-
Alrawashdeh, M. S. M. (2018). "Determination of antimicrobial activity of some 1,2,4-triazole derivatives." Regulatory Mechanisms in Biosystems, 9(2), 203-208.[Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Chemical and Pharmacological Assessment of Substituted 1,2,4-Triazole Fused Pyrimidines as Anti-microbial Agent | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and reproducibility.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole, providing potential causes and actionable solutions.
Scenario 1: Low to No Product Yield
| Question | Potential Causes & Mechanistic Insights | Recommended Solutions & Experimental Steps |
| Q: My reaction has resulted in a very low yield, or no desired product is observed upon workup. What are the likely reasons? | 1. Incomplete Reaction: The primary cause of low yields is often incomplete conversion of starting materials. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry. The cyclization to form the triazole ring is a critical, often energy-intensive step. 2. Decomposition of Starting Materials or Product: The nitro group on the phenyl ring is an electron-withdrawing group, which can affect the stability of intermediates and the final product, especially at elevated temperatures. Prolonged exposure to high heat can lead to decomposition. 3. Poor Quality Reagents: The purity of starting materials like 3-nitrobenzonitrile or 3-nitrobenzohydrazide is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the desired pathway. | 1. Reaction Monitoring & Optimization: a. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. b. Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for product formation and decomposition. c. Experiment with a slight excess (1.1-1.2 equivalents) of one of the reagents, such as formohydrazide or formamide, to drive the reaction to completion. 2. Microwave-Assisted Synthesis: a. Consider using microwave irradiation as an alternative to conventional heating. Microwave synthesis can often reduce reaction times and improve yields by promoting efficient and uniform heating.[1] 3. Reagent Purity Check: a. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify them before use. |
Scenario 2: Difficult Product Purification
| Question | Potential Causes & Mechanistic Insights | Recommended Solutions & Experimental Steps |
| Q: I am struggling to isolate a pure sample of 3-(3-nitrophenyl)-1H-1,2,4-triazole from my crude reaction mixture. What purification strategies should I employ? | 1. Presence of Unreacted Starting Materials: Due to similar polarities, separating the product from unreacted 3-nitrobenzonitrile or 3-nitrobenzohydrazide can be challenging. 2. Formation of Side Products: Side reactions can lead to impurities with similar physical properties to the desired product. A common side product in reactions involving hydrazine is the formation of 4-amino-1,2,4-triazole derivatives.[2] 3. Product "Oiling Out": During recrystallization, the product may separate as an oil rather than a crystalline solid, especially if the cooling is too rapid or the solvent system is not ideal. | 1. Column Chromatography: a. Utilize silica gel column chromatography with a gradient elution system. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] b. Monitor the fractions by TLC to identify and combine those containing the pure product. 2. Recrystallization: a. Experiment with different solvent systems for recrystallization. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold) can be effective. Common solvents for triazole derivatives include ethanol, methanol, and mixtures with water. b. To prevent oiling out, allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 3. Acid-Base Extraction: a. If the impurities are basic or acidic, an acid-base extraction can be used to separate them from the neutral triazole product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-(3-nitrophenyl)-1H-1,2,4-triazole?
A1: The most prevalent methods involve the cyclization of a precursor containing the 3-nitrophenyl moiety and the necessary atoms to form the triazole ring. Two common approaches are:
-
From a Nitrile and a Hydrazide: The reaction of 3-nitrobenzonitrile with formohydrazide. This is a direct approach to forming the 3-substituted-1H-1,2,4-triazole.
-
From a Hydrazide and Formamide (Pellizzari Reaction): The condensation of 3-nitrobenzohydrazide with formamide at elevated temperatures is a classic method for forming 1,2,4-triazoles.[4][5]
Q2: How does the nitro group affect the synthesis?
A2: The electron-withdrawing nature of the nitro group can influence the reaction in several ways:
-
Reactivity: It can activate the aromatic ring towards nucleophilic attack, but more importantly, it affects the electronics of the nitrile or hydrazide group, which can alter reaction rates.
-
Stability: As mentioned in the troubleshooting guide, the nitro group can make the starting materials and product more susceptible to decomposition at high temperatures.
-
Solubility: The presence of the nitro group will affect the solubility of the compound, which is a key consideration for choosing reaction solvents and purification methods.
Q3: Are there any "green" or more environmentally friendly synthetic methods available?
A3: Yes, there is a growing interest in developing more sustainable synthetic protocols. For 1,2,4-triazole synthesis, some greener alternatives include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[1]
-
Catalyst-Free Reactions: Some methods, particularly those involving microwave irradiation, can proceed efficiently without the need for a catalyst.[6]
-
One-Pot Reactions: Procedures where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent waste and improve overall efficiency.
III. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole. Optimization may be required based on laboratory conditions and reagent quality.
Protocol 1: Synthesis from 3-Nitrobenzohydrazide and Formamide
This protocol is based on the principles of the Pellizzari reaction.
Materials:
-
3-Nitrobenzohydrazide (1.0 eq)
-
Formamide (excess, e.g., 10-20 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 3-nitrobenzohydrazide and formamide.
-
Heat the mixture with stirring to 150-160°C.
-
Maintain this temperature for 3-4 hours, monitoring the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting hydrazide), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[7]
Table 1: Representative Reaction Parameters
| Starting Material | Reagent | Temperature | Time | Typical Yield |
| 3-Nitrobenzohydrazide | Formamide | 150-160°C | 3-4 h | 60-70% |
IV. Visualizing the Synthesis and Troubleshooting
Diagram 1: General Synthetic Pathway
Caption: Synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low product yield.
V. References
-
[New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[3][7][8]triazolo[4,3-a][3][9]benzodiazepines: Synthesis and Computational Study]([Link])
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
- 9. Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for 3-(3-nitrophenyl)-1H-1,2,4-triazole via recrystallization
Ticket Type: Technical Guide & Troubleshooting Subject: Recrystallization Protocols for 3-(3-nitrophenyl)-1H-1,2,4-triazole Applicable Compounds: 3-(3-nitrophenyl)-1H-1,2,4-triazole; m-nitrophenyl-1,2,4-triazole CAS Registry Number: 22867-05-6 (Generic reference for isomers) / Specific derivatives vary.
Executive Summary & Solvent Systems
The Physicochemical Challenge
Purifying 3-(3-nitrophenyl)-1H-1,2,4-triazole presents a specific challenge due to the interplay between the electron-withdrawing nitro group and the amphoteric triazole ring. The nitro group (
The primary impurity profile typically includes unreacted 3-nitrobenzhydrazide (if synthesized via the Einhorn-Brunner or Pellizzari routes), acyclic acyl amidrazone intermediates, and oxidation byproducts (tarry residues).
Recommended Solvent Systems
Based on the solubility profiles of structurally analogous nitrophenyl-triazoles [1][2], the following solvent systems are validated for purification.
| Solvent System | Classification | Protocol Suitability | Notes |
| Ethanol / Water (9:1 to 7:3) | Primary (Gold Standard) | General Purity (>95%) | Best balance. Water suppresses solubility of non-polar impurities; Ethanol dissolves the triazole at reflux. |
| Methanol | Secondary | High Throughput | Higher solubility than ethanol. Good for removing very polar inorganic salts. |
| Ethyl Acetate | Alternative | Lipophilic Impurities | Use if the crude contains significant non-polar organic byproducts. |
| DMF / Water | Rescue | "Brick Dust" Crude | Only for highly insoluble samples. Requires precipitation by water addition.[1] |
Standard Operating Procedure (SOP)
Workflow Visualization
The following diagram outlines the critical decision paths for the recrystallization process.
Caption: Figure 1. Decision logic for the recrystallization of nitrophenyl-triazoles, emphasizing the critical dissolution check.
Detailed Protocol: The Ethanol-Water Gradient Method
Objective: Isolate >98% pure crystals with defined morphology.
-
Preparation:
-
Place 1.0 g of crude 3-(3-nitrophenyl)-1H-1,2,4-triazole in a 50 mL round-bottom flask.
-
Add a magnetic stir bar and attach a reflux condenser.
-
-
Dissolution (The Saturation Point):
-
Add Ethanol (95% or absolute) in small portions (starts with 10 mL) through the top of the condenser while heating the flask in an oil bath set to ~85°C.
-
Technical Note: The nitro group significantly reduces solubility compared to unsubstituted triazoles. You may need 15–20 mL/g depending on the isomer purity [3].
-
If the solid does not fully dissolve after 20 mL, add Methanol (up to 10% v/v) to assist.
-
-
Hot Filtration (Critical for Tarry Byproducts):
-
If black specks or undissolved "dust" remain at reflux, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
-
Caution: Do not let the solution cool during this step, or the product will crash out in the funnel.
-
-
Crystallization Induction:
-
Return the clear filtrate to heat. If the solution is too dilute, concentrate it by distilling off 10-20% of the solvent.
-
The Water Hook: Remove from heat. While still hot, add distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
-
Nucleation & Growth:
-
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling leads to amorphous powder trapping impurities.
-
Once at room temperature, move to an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via vacuum (Buchner funnel).
-
Wash: Rinse the cake immediately with 2–3 mL of ice-cold Ethanol/Water (1:1) . Do not use pure ethanol for washing as it may redissolve the product.
-
Troubleshooting Guide
Issue 1: "Oiling Out" (The solution separates into two liquid layers instead of crystals)
-
Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated with impurities.
-
Resolution:
-
Reheat to redissolve the oil.
-
Add more solvent (Ethanol) to dilute the solution.
-
Seed it: Cool slightly and add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Issue 2: Product yield is extremely low (<40%)
-
Cause: The compound is too soluble in Ethanol, or too much solvent was used.
-
Resolution:
-
Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling process (Second Crop).
-
Switch to Ethanol/Water (1:1) for the next run to decrease solubility.
-
Issue 3: Crystals are yellow/orange despite being "pure"
-
Cause: Nitro compounds are inherently yellow. However, deep orange/brown indicates oxidation impurities (azo/azoxy coupling).
-
Resolution:
-
Perform a Charcoal Treatment : During the hot dissolution step (Step 2), add activated carbon (5-10% w/w), reflux for 5 minutes, and perform the hot filtration step rigorously.
-
Advanced FAQ
Q: Can I use DMF (Dimethylformamide) for recrystallization? A: Yes, but only if the compound is insoluble in boiling Ethanol.
-
Protocol: Dissolve in minimum hot DMF (
). Filter hot. Add hot water dropwise until turbid. Cool slowly. -
Warning: DMF is difficult to remove from the crystal lattice. You must dry the product under high vacuum (
) at for 24 hours to remove solvent residues.
Q: How does the tautomerism (1H vs 2H vs 4H) affect purification? A: In solution, 1,2,4-triazoles exist in rapid equilibrium between tautomers (usually 1H and 2H are dominant for 3-substituted derivatives) [3]. Recrystallization will generally yield the most stable polymorph/tautomer in the solid state. Do not be alarmed if NMR shows broad NH peaks; this is characteristic of triazole tautomer exchange.
Q: My melting point is broad (e.g., 200–208°C). Is it pure?
A: No. A range
-
Action: Dry the sample thoroughly. If the range persists, recrystallize again. Literature melting points for nitrophenyl-triazoles are typically sharp (e.g., 5-(4-nitrophenyl) analog melts at 282°C [1], while 3-nitro-1,2,4-triazole melts at ~210°C [3]).
References
-
Agrawal, R., et al. (2011).[2] Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40.[2]
-
Karegoudar, P., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2112.
-
Rayala, N. K., & Lee, S. (2017).[3] 3-Nitro-1,2,4-triazole.[3][4][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole | C9H8N4O2 | CID 12877065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. isres.org [isres.org]
- 7. tsijournals.com [tsijournals.com]
- 8. chemimpex.com [chemimpex.com]
solving solubility issues of 3-(3-nitrophenyl)-1H-1,2,4-triazole in water
Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-TRZ-33N Subject: Resolving Aqueous Solubility Issues for 3-(3-nitrophenyl)-1H-1,2,4-triazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The solubility challenges associated with 3-(3-nitrophenyl)-1H-1,2,4-triazole are driven by its high crystal lattice energy (indicated by a high melting point, typically >200°C) rather than extreme lipophilicity (LogP is moderately low, ~1.4–1.9). This classifies it as a "Brick Dust" molecule.
Simple heating or stirring is rarely effective. Successful solubilization requires disrupting the intermolecular hydrogen bonding of the triazole ring or ionizing the molecule to exploit its amphoteric nature.
Module 1: Physicochemical Profiling (The "Why")
Before attempting formulation, you must understand the barriers. This molecule behaves as an ampholyte but is predominantly acidic in the context of solubility enhancement.
| Parameter | Approx. Value | Implication for Solubility |
| pKa (Acidic) | ~9.2 – 9.8 | The triazole -NH proton is acidic. High pH (>10) will drastically increase solubility. |
| pKa (Basic) | ~2.0 – 2.5 | The N-2/N-4 nitrogens are weakly basic. Solubility increases only at very low pH (<2). |
| LogP | ~1.4 – 1.9 | Moderately lipophilic. The issue is not just "hating water," it is "loving itself" (crystal packing). |
| Melting Point | >200°C | High energy required to break the crystal lattice. |
Decision Matrix: Solubilization Strategy
Figure 1: Strategic decision tree based on the intended downstream application.
Module 2: The pH "Switch" (Salt Formation)
Best for: Chemical synthesis, stock solutions, and analytical standards.
The 1H-1,2,4-triazole ring possesses an acidic proton on the nitrogen. The electron-withdrawing nitro group on the phenyl ring further stabilizes the negative charge, making this molecule slightly more acidic than unsubstituted phenyl-triazoles.
The Protocol:
-
Calculate Molar Equivalents: You need a 1:1 molar ratio of base to triazole.
-
Base Selection: Use 1M NaOH or KOH. Avoid weak bases like bicarbonate, as they may not reach the pH required to fully deprotonate the triazole (pKa ~9.5).
-
Procedure:
-
Suspend the compound in water (it will be a cloudy slurry).
-
Add 1.05 equivalents of 1M NaOH dropwise while stirring.
-
Monitor pH; ensure it remains >10.5.
-
The solution should clarify as the Sodium Triazolate salt forms.
-
Warning: If you neutralize this solution (drop pH < 7), the compound will precipitate immediately.
Module 3: Cosolvent Strategies
Best for: High-concentration stock solutions where high pH is damaging.
Because the molecule is "Brick Dust," it requires solvents that disrupt hydrogen bonding.
| Solvent | Solubility Potential | Biological Compatibility | Notes |
| DMSO | Excellent (>50 mg/mL) | Low (Cell toxicity >0.1%) | Best for freezing stocks. |
| DMA / NMP | Very High | Very Low | Use only for chemical synthesis. |
| PEG 400 | Moderate | Moderate | Good for animal IP/IV injection. |
| Ethanol | Low/Moderate | Moderate | Poor solvent for this specific triazole due to high MP. |
Recommended "Universal" Stock Formulation:
-
Composition: 100% DMSO at 20mM concentration.
-
Usage: Dilute 1000x into aqueous buffer immediately before use to minimize precipitation risk.
Module 4: Advanced Formulation (Cyclodextrins)
Best for: In vivo studies, cell culture, and maintaining physiological pH (7.4).
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic nitrophenyl tail inside a donut-shaped sugar ring while the hydrophilic exterior interacts with water. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for this class of aromatics.
The Protocol (In Situ Complexation):
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in Phosphate Buffered Saline (PBS).
-
Add Compound: Add the triazole powder to the vehicle.
-
Energy Input: Sonicate for 30–60 minutes at ambient temperature. The solution may remain cloudy initially.
-
Equilibration: Stir overnight at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Verification: Check concentration via HPLC/UV-Vis.
Mechanism of Action:
Figure 2: Encapsulation of the nitrophenyl moiety into the cyclodextrin cavity.
Troubleshooting & FAQs
Q1: I added DMSO stock to my cell culture media, and it precipitated instantly. Why? A: This is "Crash-out." The local concentration at the pipette tip exceeded the aqueous solubility limit before mixing occurred.
-
Fix: Vortex the media while adding the DMSO stock slowly. Alternatively, switch to the Cyclodextrin protocol (Module 4).
Q2: Can I use acid to dissolve it? A: Only if you go to extreme pH (< pH 2). The basic nitrogens (N-2/N-4) are very weak bases. You would need 0.1M HCl or stronger. This is rarely biologically relevant and may hydrolyze the nitro group over time.
Q3: My compound is yellow. Is it degrading? A: Not necessarily. Nitro-aromatics are often naturally yellow. However, if the solution turns deep orange/red upon adding NaOH, you are forming the nitronate anion or the triazolate anion (which extends conjugation). This is a reversible ionization, not degradation.
Q4: How do I store the aqueous solution? A: Do not store aqueous solutions of this compound long-term. The nitro group can be susceptible to reduction, and the triazole ring can rearrange under extreme conditions. Store as a solid or a frozen DMSO stock.
References
-
PubChem. (2025).[1] 3-Nitro-1,2,4-triazole Physicochemical Properties. National Library of Medicine. [Link]
-
EPA CompTox. (2025). 5-(2-Methoxy-3-nitrophenyl)-1H-1,2,4-triazole Properties. US Environmental Protection Agency. [Link]
-
ResearchGate. (2006). Metallomicellar catalysis: Hydrolysis of p-nitrophenyl picolinate catalyzed by Cu(II) complexes of triazole-based ligands. [Link]
-
Wikipedia. (2025). 1,2,4-Triazole Structure and Properties. [Link]
Sources
optimizing reaction temperature for nitrophenyl triazole synthesis
Welcome to the Technical Support Center for Nitrophenyl Triazole Synthesis. As a Senior Application Scientist, I frequently consult on the unique challenges posed by electron-deficient azides. The strong electron-withdrawing nature of the nitrophenyl group significantly alters the electronic landscape of the cycloaddition, reducing nucleophilicity and impacting thermal stability.
This guide provides field-proven, causally-driven troubleshooting steps to optimize your reaction temperatures safely and effectively.
Diagnostic Workflow
Decision tree for optimizing nitrophenyl triazole synthesis temperatures.
Core Troubleshooting Q&A
Q1: Why does my CuAAC reaction with 4-nitrophenyl azide stall at room temperature (20–25 °C)? Should I increase the temperature? Causality & Expert Insight: The nitro group is strongly electron-withdrawing, which decreases the nucleophilicity of the azide. In a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step often involves the nucleophilic attack of the azide onto the copper-acetylide complex. A deactivated azide like 4-nitrophenyl azide reacts slower than aliphatic or electron-rich aryl azides. Troubleshooting: While CuAAC is famously a room-temperature reaction, deactivated substrates may require mild heating. We recommend increasing the temperature to 40–50 °C . Heating beyond this is rarely necessary for CuAAC and can lead to catalyst degradation or azide decomposition. Ensure your Cu(I) species is stabilized (e.g., using TBTA or THPTA ligands) to prevent oxidation at elevated temperatures.
Q2: I am performing a metal-free thermal cycloaddition. Can I push the temperature to 80–100 °C to force the reaction to completion?
Causality & Expert Insight:No. This is a severe safety hazard and will degrade your product. Nitrophenyl azides are thermally sensitive. At elevated temperatures, aryl azides undergo extrusion of nitrogen gas (N
Q3: Does the position of the nitro group (ortho vs. para) affect the thermal activation temperature?
Causality & Expert Insight: Yes, significantly. The kinetics of thermal decomposition vary based on substitution. Ortho-substituted phenyl azides (like o-nitrophenyl azide) experience substantial anchimeric assistance (neighboring group participation) from the nitro group, which drastically lowers the activation energy for N
Quantitative Data: Temperature vs. Reaction Profile
| Reaction Type | Substrates | Temp (°C) | Expected Yield | Purity / Safety Profile |
| CuAAC | 4-Nitrophenyl azide + Alkyne | 20–25 | 60–85% | High purity; slow kinetics (12–24h) |
| CuAAC | 4-Nitrophenyl azide + Alkyne | 40–50 | 85–95% | Excellent purity; optimized kinetics |
| Metal-Free | 4-Nitrophenyl azide + Enamine | 50 | 79–93% | High purity; scalable and safe[1] |
| Metal-Free | 4-Nitrophenyl azide + Enamine | 80 | <50% | Inferior purity; nitrene side-reactions[1] |
| Metal-Free | 2-Nitrophenyl azide + Alkene | 80 | 0% (Triazole) | High decomposition (aniline/imine formed)[3] |
Validated Experimental Protocols
Protocol A: Mild-Temperature CuAAC for Nitrophenyl Triazoles (40 °C)
This is a self-validating system incorporating internal controls for the catalyst's active state.
-
Preparation: In a 25 mL round-bottom flask, dissolve 4-nitrophenyl azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and H
O (10 mL). -
Catalyst Assembly: Add CuSO
·5H O (0.05 mmol, 5 mol%) followed by the stabilizing ligand THPTA (0.05 mmol, 5 mol%).-
Validation step: The solution should remain clear blue, indicating stable Cu(II) coordination.
-
-
Reduction: Add sodium ascorbate (0.1 mmol, 10 mol%) freshly dissolved in 1 mL of water.
-
Validation step: The solution must turn pale yellow or green, confirming the generation of the active Cu(I) species.
-
-
Thermal Optimization: Equip the flask with a reflux condenser and place it in a pre-calibrated heating block set precisely to 40 °C. Stir vigorously for 6–12 hours.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
Protocol B: Metal-Free Cycloaddition of 4-Nitrophenyl Azide at 50 °C
Based on scalable, metal-free protocols[1].
-
Reagent Mixing: To a 40 mL screw-capped reaction tube equipped with a magnetic stir bar, add 4-nitrophenyl azide (50 mmol), an activated enamine/alkene (e.g., 3-dimethylaminoacrolein, 50 mmol), and 1,4-dioxane (25 mL)[1].
-
Temperature Control: Seal the tube and place it in a heating block set strictly to 50 °C.
-
Causality check: Exceeding 50 °C will trigger thermal degradation of the azide, lowering yield and complicating purification[1].
-
-
Reaction Duration: Stir continuously at 50 °C for 72 hours[1].
-
Isolation: Reduce the solvent volume by half under reduced pressure. Dilute the mixture with 1 M aqueous HCl (50 mL) and diethyl ether (50 mL). Shake in a separatory funnel until a white suspension forms[1].
-
Purification: Filter the precipitate and wash sequentially with water and diethyl ether to yield the pure 1-(4-nitrophenyl)-1H-1,2,3-triazole derivative[1].
References
-
Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: MDPI (Organics) URL: [Link]
-
Title: Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Troubleshooting MOF Assembly with 3-(3-nitrophenyl) Ligands
Core Technical Directive
This guide addresses the specific physicochemical challenges introduced by 3-(3-nitrophenyl) moieties in Metal-Organic Framework (MOF) assembly. Unlike standard linear linkers (e.g., terephthalic acid), 3-(3-nitrophenyl) ligands introduce two critical perturbations:
-
Steric Kinking: The meta-substitution forces a non-planar geometry, often favoring low-symmetry triclinic lattices or helical chains rather than high-symmetry cubic grids.
-
Electronic Deactivation: The nitro group (
) is strongly electron-withdrawing, reducing the basicity of adjacent donor sites (pyridine nitrogens or carboxylates), which alters nucleation kinetics.
Interactive Troubleshooting Modules
Module A: Pre-Synthesis & Solubility (The Input Phase)
Q: My ligand precipitates immediately upon adding the metal salt solution. How do I prevent this?
A: This is a classic "kinetic overshoot." The high local concentration of metal ions triggers rapid, amorphous coordination before the ligand can organize.
-
The Fix: Implement Layering or Slow Diffusion .
-
Dissolve the ligand in a high-density solvent (e.g.,
or ) if soluble, or heavy DMF. -
Dissolve the metal salt in a lower-density solvent (e.g., MeOH or EtOH).
-
Carefully layer the metal solution over the ligand solution.
-
-
Why it works: The interface allows slow mixing, keeping the local concentration below the supersaturation threshold required for amorphous precipitation, favoring thermodynamic crystal growth.
Q: The 3-(3-nitrophenyl) ligand is not fully dissolving in DMF/DEF.
A: The nitro group increases polarity but the aromatic rings drive
-
Protocol:
-
Sonicate at
for 20 mins. -
Add Co-solvent: Add 5-10% DMSO. The sulfoxide interacts strongly with the nitro group, breaking intermolecular stacking.
-
Check Protonation: If using a carboxylate derivative, ensure the acid is not dimerized. A trace amount of
can sometimes help solubilize the protonated form before heating.
-
Module B: Nucleation & Growth (The Process Phase)
Q: I am getting a microcrystalline powder instead of single crystals suitable for XRD. How do I slow down the reaction?
A: You need a Modulator . The electron-withdrawing nitro group makes the ligand a weaker base, but if the metal is highly reactive (like
-
The Fix: Add a monocarboxylic acid (Acetic Acid or Benzoic Acid).
-
Mechanism: The modulator competes for the metal coordination sites. Because it has only one binding site, it creates a "cap" that must be displaced by the actual linker. This reversibility allows for error correction during growth.
-
Recommended Ratio: Start with 10:1 (Modulator:Ligand) and scale up to 50:1 if powder persists.
Q: The crystals are forming, but they are opaque/cloudy.
A: This indicates Solvent Inclusion Defects or Rapid Twinning . The bulky nitro group might be trapping solvent molecules in a disordered way.
-
The Fix: Increase the reaction temperature by
. Higher energy increases the reversibility of the bond formation, allowing the framework to "anneal" and eject disordered solvent/defects.
Visualization: Modulator Mechanism
The following diagram illustrates how modulators regulate the kinetics of MOF assembly.
Caption: Modulators act as competitive inhibitors, preventing rapid amorphous precipitation and allowing thermodynamic error correction for single-crystal growth.
Module C: Post-Synthetic Activation (The Output Phase)
Q: My MOF collapses when I remove the solvent (BET surface area is near zero).
A: This is common with nitro-functionalized ligands. The steric bulk prevents efficient interpenetration, often leaving large, fragile voids. Upon solvent removal, capillary forces crush the framework.
-
The Fix: Supercritical
Activation .-
Exchange DMF with Ethanol (3x daily for 3 days).
-
Exchange Ethanol with liquid
. -
Bring to supercritical state (
, 73 bar) and vent.
-
Why: This eliminates the liquid-gas interface, removing surface tension (capillary force) that causes collapse [1].
-
Q: TGA shows weight loss at
A: The nitro group can interact strongly with polar solvents (DMF/Water) via dipole-dipole interactions, making them hard to remove.
-
The Fix: Perform a solvent exchange with a lower boiling point, non-polar solvent like Dichloromethane (DCM) or Chloroform prior to activation, provided the MOF is stable in them.
Data & Reference Tables
Solvent Compatibility Matrix for 3-(3-nitrophenyl) Ligands
| Solvent | Solubility (Ligand) | Role in Synthesis | Removal Difficulty |
| DMF/DEF | High | Primary Solvent | High (Boils >150°C) |
| Ethanol | Low-Moderate | Co-solvent / Wash | Low |
| Water | Very Low | Mineralizer / Additive | Moderate |
| DMSO | Very High | Solubilizer | Very High (Avoid if possible) |
| DCM | Moderate | Diffusion Layer | Very Low |
Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing and resolving common synthetic failures in MOF assembly.
References
-
Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Source: Northwestern University URL:[Link]
-
Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Source: ResearchGate URL:[1][2][Link]
-
Simplifying the Synthesis of Metal-Organic Frameworks. Source: National Institutes of Health (PMC) URL:[Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. Source: National Institutes of Health (PMC) URL:[Link]
-
A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities. Source: MDPI URL:[Link]
Sources
Technical Guide: Purification of Crude 3-(3-Nitrophenyl)-1H-1,2,4-Triazole
Document ID: TG-PUR-3NPT-01 Version: 2.1 Audience: Medicinal Chemists, Process Development Scientists Scope: Downstream processing, impurity removal, and crystallization optimization.
Executive Summary & Compound Profile
The purification of 3-(3-nitrophenyl)-1H-1,2,4-triazole presents a specific set of challenges derived from its amphoteric nature and the electronic effects of the nitro-substituted aryl ring. Unlike simple organic neutrals, this compound possesses an acidic proton on the triazole ring (
Common impurities from standard synthesis routes (e.g., reaction of 3-nitrobenzonitrile with hydrazine/formic acid or Pellizzari reaction) include:
-
Unreacted Starting Materials: 3-Nitrobenzonitrile (neutral), 3-Nitrobenzhydrazide (basic/amphoteric).
-
Intermediates: Acyclic amidrazones or acyl hydrazines.
-
Byproducts: 3,5-Bis(3-nitrophenyl)-1,2,4-triazole (if stoichiometry was uncontrolled), oxidation products (colored species).
Diagnostic Profiling: Know Your Impurity
Before selecting a protocol, characterize the crude material. Use this diagnostic table to identify the dominant impurity class.
Table 1: Impurity Identification & Removal Strategy
| Observation | Probable Impurity | Chemical Nature | Recommended Strategy |
| Low Melting Point (<180°C) | Unreacted Nitrile or Hydrazide | Neutral / Basic | Acid-Base Extraction (Protocol A) |
| Yellow/Orange Color (Persistent) | Azo-coupling byproducts or oxidation species | Conjugated Organics | Activated Carbon + Recrystallization (Protocol B) |
| Insoluble Matter in hot EtOH | Inorganic Salts (KCl, NaCl) | Ionic | Hot Filtration (Protocol B) |
| "Oiling Out" during cooling | Mixed impurities / Solvent trapped | Eutectic Mixture | Slow cooling + Seeding (See Troubleshooting) |
| High Rf spot on TLC (Non-polar) | 3-Nitrobenzonitrile | Neutral | Wash with non-polar solvent (DCM/Hexane) |
Purification Workflows
Diagram 1: Purification Logic Flow
Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity type.
Protocol A: Acid-Base Extraction (The Chemical Filter)
Best for: Removing unreacted starting materials (nitriles) and non-acidic byproducts.
Mechanism: The 1,2,4-triazole NH is weakly acidic (
-
Dissolution: Suspend the crude solid in 10% NaOH (aq) (approx. 10 mL per gram of crude). Stir for 15 minutes.
-
Checkpoint: The triazole should dissolve.[1] If a solid remains, it is likely the unreacted nitrile or a bis-triazole byproduct.
-
-
Filtration/Wash: Filter the alkaline solution to remove insoluble solids.
-
Optional: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2 x 10 mL). This pulls out dissolved neutral impurities. Discard the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 3M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 4–5. The product will precipitate as a white/off-white solid.
-
Note: Do not overshoot to pH < 1, as the triazole nitrogen can protonate (forming the cation), potentially redissolving the compound.
-
-
Isolation: Filter the precipitate, wash with cold water (to remove NaCl), and dry.
Protocol B: Recrystallization (The Physical Filter)
Best for: Final polishing, removing trace colored impurities and salts.
-
Solvent Selection: Ethanol (95%) or Methanol are preferred.
-
Alternative:Ethanol/Water (9:1) works well if the compound is too soluble in pure alcohol.
-
-
Dissolution: Heat the solvent to boiling. Add crude solid until saturation is reached.
-
Decolorization (Crucial for Nitro compounds): If the solution is yellow/orange, add Activated Carbon (5-10 wt%) and stir at reflux for 10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon and mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Tip: If oiling occurs, scratch the glass or add a seed crystal.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Cause: This often happens when the impurity level is high (lowering the melting point) or the cooling is too rapid. Fix:
-
Reheat the mixture until clear.
-
Add a "seed" crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Add a drop of water (anti-solvent) to the hot ethanolic solution to increase supersaturation gently.
-
Cool very slowly (wrap the flask in foil or a towel).
Q2: The product remains yellow even after recrystallization.
Cause: Nitro-aromatics are prone to forming azo/azoxy coupling byproducts or charge-transfer complexes, which are intensely colored. Fix:
-
Repeat Protocol B but ensure you use Activated Carbon .
-
If carbon fails, perform a slurry wash with cold diethyl ether or toluene. The colored impurities are often more soluble in non-polar solvents than the polar triazole.
Q3: What is the expected melting point?
Answer: While specific literature values vary by derivative, 3-aryl-1,2,4-triazoles typically melt between 180°C and 230°C .[2]
-
Action: Measure your melting point. A range >2°C indicates impurities. Compare with the specific literature value for 3-(3-nitrophenyl)-1H-1,2,4-triazole (often cited ~208-219°C for related nitro-triazole isomers, but verification with an authentic standard is recommended).
Q4: I have low recovery yield after Acid-Base extraction.
Cause: The product might be slightly soluble in the acidic aqueous phase if the pH is too low (forming the triazolium salt). Fix:
-
Ensure the final pH is 4–5 (the isoelectric point region).
-
Saturate the aqueous filtrate with NaCl (salting out) and extract with EtOAc to recover the remaining fraction.
References
-
Synthesis and Properties of 1,2,4-Triazoles
-
Purification of Nitro-Triazole Derivatives
-
Source: BenchChem.[11] "Troubleshooting Purification Issues for Triazole Derivatives."
- Relevance: Provides protocols for removing unreacted nitriles and polar impurities via aqueous extraction.
-
-
Crystallization Solvent Selection
- Source: Journal of Chemical and Pharmaceutical Research. "Thermal study of synthesized 1,2,4-triazole compounds."
- Relevance: Cites Methanol and Ethanol as primary recrystalliz
-
URL:[Link]
-
pKa and Acidity of Triazoles
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. raco.cat [raco.cat]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-(3-nitrophenyl)-1H-1,2,4-triazole
Executive Summary
3-(3-nitrophenyl)-1H-1,2,4-triazole exhibits high chemical stability under standard acidic conditions due to the aromaticity of the triazole ring and the electron-withdrawing nature of the nitro group. The primary "instability" users encounter is physical precipitation (solubility failure) rather than chemical degradation.
Critical Warning: While stable in pure mineral or organic acids (HCl, H₂SO₄, TFA), the compound is unstable in acidic media containing reducing metals (Fe, Zn, Sn) or catalytic hydrogenation sources, which will reduce the nitro group (
Module 1: Chemical Stability Profile
The Stability Mechanism
The 1,2,4-triazole ring is a
-
Aromatic Resilience: The triazole ring resists acid hydrolysis.[2][3] Unlike amides or esters, the C=N bonds in the ring are part of a resonance-stabilized system.
-
Protonation Equilibrium: In acidic pH (pH < 2), the molecule accepts a proton at the N4 position (most common tautomer stabilization). This cationic form is highly stable and soluble in water.
Critical Stability Data
| Parameter | Value / Behavior | Implication for Experiment |
| pKa (Conjugate Acid) | ~2.2 – 2.4 | Requires pH < 2.0 to fully protonate and solubilize. |
| Dilute HCl / TFA | Stable (24h+ at RT) | Safe for HPLC and LC-MS mobile phases. |
| Conc. H₂SO₄ | Stable (Cold/RT) | Risk of ring sulfonation or nitration only at high heat (>100°C). |
| Acid + Reducing Agent | UNSTABLE | Fe/HCl or Sn/HCl will reduce |
| Acid + Oxidizer | Stable | Resistant to standard oxidative degradation. |
Module 2: Troubleshooting Guides
Scenario A: "My compound precipitated when I adjusted the pH."
Diagnosis: This is a solubility issue, not degradation. Mechanism: The compound is amphoteric.[4]
-
pH < 2: Soluble (Cationic species).
-
pH 3 – 9: Insoluble (Neutral free base).
-
pH > 10: Soluble (Anionic species, deprotonated).
Solution:
-
If working up a reaction, ensure the final pH is either distinctly acidic (pH 1) or distinctly basic (pH 12) to keep it in solution, or adjust to pH 7 to intentionally precipitate the product for filtration.
-
Do not use weak buffers (pH 4-6) for solubilization; the compound will crash out.
Scenario B: "I see peak splitting or tailing in HPLC."
Diagnosis: Incomplete protonation during chromatography. Mechanism: The pKa of the triazole (~2.[4]3) is close to the pH of standard 0.1% Formic Acid mobile phases (pH ~2.7). The molecule rapidly interchanges between neutral and protonated forms, causing peak distortion.
Solution:
-
Switch Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA lowers the pH to ~2.0, forcing the population entirely into the protonated state, sharpening the peak.
Scenario C: "The Nitro group disappeared (Mass Spec -30 or -16 mass shift)."
Diagnosis: Unintended reduction. Root Cause: You likely used an acid source contaminated with transition metals or performed a reaction in a metal vessel (e.g., stainless steel) with strong acid, generating nascent hydrogen.
Module 3: Stability Decision Workflow
The following diagram illustrates the decision logic for processing this compound in acidic media.
Figure 1: Stability decision tree for 3-(3-nitrophenyl)-1H-1,2,4-triazole in acidic environments.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HCl to convert the free base to a hydrochloride salt? A: Yes. Dissolve the free base in a minimal amount of organic solvent (e.g., Ethanol or Methanol), then add 1.1 equivalents of concentrated HCl. The HCl salt may precipitate immediately or require ether addition. Note: The hydrochloride salt is hygroscopic; store in a desiccator.
Q2: Is the compound stable in Simulated Gastric Fluid (SGF)? A: Yes. SGF (pH ~1.2, Pepsin) will not degrade the triazole ring or the nitro group. The compound will be fully protonated and soluble in this medium.
Q3: Why does the color change when I add acid? A: A slight yellowing is normal. The nitro group is a chromophore. Protonating the triazole ring affects the electronic conjugation (push-pull system) between the electron-withdrawing nitro group and the triazole, resulting in a hypsochromic or bathochromic shift depending on the solvent.
Q4: I am doing a reaction with Iron (Fe) and Acetic Acid. Will the triazole survive? A: The triazole ring will survive, but the nitro group will not. This is a classic Bechamp reduction condition. You will convert the 3-nitrophenyl group to a 3-aminophenyl group.[5]
References
-
ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.[6][7]Link
-
BenchChem. (2025).[8] Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.Link
-
National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Link
-
ResearchGate. (2018). Stability of 1,2,4-triazoles in acidic media.[2][3][7]Link
-
Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.[9]Link
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
overcoming steric hindrance in 3-(3-nitrophenyl)-1H-1,2,4-triazole derivatives
Technical Support Center: Triazole-Phenyl Architectures Ticket ID: #TRZ-3NP-STERIC Subject: Overcoming Steric & Regioselective Bottlenecks in 3-(3-nitrophenyl)-1,2,4-triazoles Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]
Mission Statement
You are encountering synthetic resistance. The 3-(3-nitrophenyl) moiety is not merely a substituent; it is an electronic and steric modulator that alters the reactivity landscape of the 1,2,4-triazole core.[1] The meta-nitro group withdraws electron density, reducing nucleophilicity, while the phenyl ring itself imposes a steric blockade that dictates the success of cyclizations and the regioselectivity of alkylations.
This guide moves beyond standard textbook protocols. We are troubleshooting the causality of your failures—specifically focusing on how to navigate the steric corridors of the N1/N2/N4 positions and the biaryl linkage.
Module 1: Core Synthesis & Cyclization Failure
The Issue: "My cyclization yields are low (<20%) or the reaction stalls when forming the triazole ring." Diagnosis: Steric crowding at the transition state prevents ring closure, often exacerbated by the electron-deficient nature of the 3-nitrophenyl group.[1]
Troubleshooting Protocol 1.1: The Thiosemicarbazide Bypass
Standard condensation (Pellizzari) often fails if the C5 position is also substituted. The most robust method for hindered systems is the Acyl Hydrazide → Thiosemicarbazide → Cyclization route.[2]
Step-by-Step Optimization:
-
Precursor Activation: React 3-nitrobenzohydrazide with an isothiocyanate (R-NCS).[1][2]
-
Critical Check: If R is bulky (e.g., tert-butyl), reflux in ethanol may not suffice.[2] Switch solvent to 1,4-dioxane (higher boiling point, 101°C) to force the formation of the thiosemicarbazide intermediate.
-
-
Base-Mediated Cyclization:
-
Desulfurization (Optional): If you need the H-triazole (not the thiol), use Raney Nickel or H2O2 oxidation.[2]
Visualization: Cyclization Decision Tree
Caption: Logic flow for selecting the cyclization pathway based on steric demand at the C5 position.
Module 2: Regioselectivity in N-Alkylation
The Issue: "I am getting a mixture of N1, N2, and N4 isomers, or the wrong isomer entirely." Diagnosis: The 1,2,4-triazole ring is an ambident nucleophile. The 3-(3-nitrophenyl) group creates a "Steric Shadow" over the N2 and N4 positions, usually favoring N1 alkylation.[1] However, specific conditions can flip this selectivity.
The Steric/Electronic Matrix
| Position | Steric Environment | Electronic Status | Favored Conditions |
| N1 (Distal) | Open. Far from the phenyl ring.[1] | Nucleophilic. | Kinetic Control: NaH/DMF at 0°C. Favored by bulky electrophiles. |
| N2 (Proximal) | Hindered. Blocked by phenyl ortho protons. | Less nucleophilic (inductive withdrawal).[1] | Thermodynamic Control: High temp, non-polar solvents, or specific directing groups.[2] |
| N4 (Internal) | Highly Hindered. Sandwiched between C3 and C5. | Least nucleophilic.[2] | Rare. Only accessible if N1/N2 are blocked or via specific metal chelation.[2] |
Troubleshooting Protocol 2.1: Steering the Alkylation
Goal: Force N1-Alkylation (The "Distal" Product)
-
Mechanism: SN2.
-
Protocol: Use NaH (1.1 eq) in DMF at 0°C .
-
Why: The sodium salt dissociates; the N1 position is the most accessible and naturally most nucleophilic.[2] Low temperature prevents equilibration to the thermodynamic (often N2 or N4) product.[2]
Goal: Force N2-Alkylation (The "Proximal" Product)
-
Protocol: Use K₂CO₃ in Acetone or Acetonitrile .[2]
-
Why: Potassium coordinates with the N4/N2 lone pairs and the electrophile, sometimes guiding the alkyl group to the more hindered N2 position via a "chelation control" mechanism, overcoming the steric repulsion of the phenyl ring.
Visualization: Regioselectivity Pathways
Caption: Divergent alkylation pathways. N1 is kinetically favored due to low steric hindrance; N2 requires chelation to overcome the phenyl ring's steric bulk.
Module 3: Cross-Coupling in Crowded Environments
The Issue: "Suzuki coupling to attach the 3-nitrophenyl group to a pre-formed triazole is failing." Diagnosis: If you are building the biaryl bond (Triazole-Phenyl) via Pd-catalysis, the nitrogen atoms on the triazole poison the catalyst, and the steric bulk of the triazole protecting group (if present) hinders transmetalation.[2]
Troubleshooting Protocol 3.1: The "Buchwald" Solution
Standard Pd(PPh₃)₄ often fails here. You must use sterically demanding, electron-rich phosphine ligands to facilitate oxidative addition and prevent catalyst poisoning.[1][3]
-
Ligand: SPhos or XPhos (Ratio 1:2 Pd:Ligand).[2]
-
Why: These bulky biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the triazole nitrogens from binding irreversibly to the metal (poisoning), while facilitating the coupling of hindered substrates [1].
-
-
Base: K₃PO₄ (3.0 eq) .
-
Why: Anhydrous phosphate is superior to carbonate for hindered couplings involving nitrogen heterocycles.[2]
-
FAQ: Rapid Response Unit
Q1: Why is the 3-nitro group specifically problematic for my yields? A: Beyond sterics, the nitro group is a strong electron-withdrawing group (EWG).[1] It deactivates the phenyl ring, making the system less electron-rich. If you are doing a reaction that requires the triazole to be a nucleophile (like alkylation), the 3-nitro group inductively pulls density away from the triazole, making it sluggish. Solution: Increase the electrophile reactivity (e.g., use alkyl iodides instead of bromides) or use a stronger base (Cs₂CO₃).[2]
Q2: Can I use microwave synthesis to overcome the steric barrier? A: Yes. Microwave irradiation is particularly effective for the Einhorn-Brunner or Pellizzari cyclizations.[1] The rapid dielectric heating can overcome the high activation energy barrier imposed by the steric clash between the phenyl ring and the hydrazide precursors. Recommended: 140-160°C for 10-20 minutes in Ethanol or Acetic Acid [2].[1][2]
Q3: My product is insoluble. How do I purify it? A: 3-(3-nitrophenyl)-1,2,4-triazoles are often sparingly soluble in DCM or Ether due to strong hydrogen bonding and pi-stacking.[1]
-
Solvent System: Use Ethyl Acetate/Methanol (9:1) for TLC and column chromatography.[2]
-
Recrystallization: DMF/Water or Ethanol/Water mixtures are usually effective.[2]
References
-
Wang, X., et al. (2009).[4] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.[1][4] Organic Letters, 11, 5460-5493.[2][4] (Applicable mechanism for steric steering). Retrieved from [Link]
-
Kudelko, A., & Olesiejuk, M. (2019).[2][5] Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions. Open Peer Review Project.[1][2][5] Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]
scale-up challenges for 3-(3-nitrophenyl)-1H-1,2,4-triazole production
Technical Support Center: Scale-Up Challenges for 3-(3-Nitrophenyl)-1H-1,2,4-Triazole
Executive Summary
The synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole (CAS: 22915-83-9) presents a unique convergence of hazards and engineering challenges.[1] While the chemistry—typically involving the cyclization of 3-nitrobenzonitrile derivatives—is well-established on a gram scale, the transition to kilo-scale introduces critical risks regarding thermal runaway (due to hydrazine) and energetic stability (nitro-substituted azoles). This guide provides a self-validating framework for scaling this process while maintaining strict safety margins.
Module 1: Synthetic Route Selection & Reaction Engineering
Q: Which synthetic route offers the best balance of safety and yield for scale-up?
A: For scale-up (>1 kg), the Modified Pellizzari/Einhorn-Brunner Route via the amidrazone intermediate is preferred over direct one-pot high-temperature methods.
The Protocol (Optimized):
-
Amidrazone Formation: Reaction of 3-nitrobenzonitrile with hydrazine hydrate in ethanol/methanol at controlled temperatures (0–20°C) to form the intermediate amidrazone.
-
Cyclization: Treatment of the isolated (or in-situ) amidrazone with formic acid or trimethyl orthoformate (TMOF) to close the 1,2,4-triazole ring.
Why this route?
-
Thermal Control: Separating the hydrazine addition (exothermic) from the ring closure (endothermic/high temp) prevents thermal accumulation.
-
Impurity Management: The amidrazone intermediate can be monitored or even isolated to purge unreacted nitrile before the final ring closure.
Critical Process Parameters (CPP):
| Parameter | Specification | Scientific Rationale |
| Hydrazine Equivalence | 1.1 – 1.5 eq | Excess drives nitrile conversion but increases safety risk. Quenching required.[1] |
| Addition Temp | < 15°C | Hydrazine addition to electron-deficient nitriles is highly exothermic. |
| Cyclization Temp | 70–90°C | Ring closure requires energy; insufficient heat leads to linear formyl-hydrazines. |
| pH Control | Acidic (during cyclization) | Formic acid acts as both reagent and catalyst. |
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the critical intermediates and decision points for impurity control.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned dark red/black during hydrazine addition. Is the batch lost?
-
Diagnosis: This indicates the formation of Meisenheimer complexes or oxidation of the hydrazine/nitro species (azo/azoxy coupling).
-
Root Cause:
-
Temperature spike (>25°C) during addition.
-
Presence of trace transition metals (Fe, Cu) catalyzing hydrazine decomposition/oxidation.
-
-
Corrective Action:
-
Check reactor metallurgy (glass-lined is mandatory).
-
Verify nitrogen inerting (oxygen promotes oxidative dimerization to tetrazines).
-
If TLC shows product, proceed with activated carbon treatment during recrystallization.
-
Q2: My DSC (Differential Scanning Calorimetry) data shows a sharp exotherm at 180°C. Is this safe to dry at 100°C?
-
Risk Assessment: NO. Nitro-substituted triazoles are energetic.[2]
-
Technical Insight: The onset temperature (
) of 180°C implies a "Rule of 100" safety margin. You should maintain process temperatures at least 100°C below the onset for long durations, or 50°C below for short durations. -
Recommendation: Dry under vacuum at <60°C . Do not mill or grind the dry solid without friction sensitivity testing.
Q3: We are seeing high levels of the "Linear Formyl" impurity (N-formyl-3-nitrobenzamidrazone).
-
Mechanism: The amidrazone reacted with formic acid but failed to eliminate water to close the ring.
-
Solution:
-
Increase reaction temperature (reflux is necessary).
-
Extend reaction time.
-
Ensure water removal (if using TMOF) or sufficient acid concentration (if using formic acid).
-
Q4: Filtration is extremely slow due to fine particles.
-
Cause: Rapid precipitation upon cooling ("crashing out") traps impurities and forms fines.
-
Protocol: Implement a controlled cooling ramp (e.g., 10°C/hour) with seeding at the metastable limit. If using water as an antisolvent, add it slowly to the hot organic solution, rather than dumping the reaction into water.
Module 4: Safety & Handling (The "Self-Validating" System)
To ensure trustworthiness, every batch record must validate these three safety checks before proceeding to the next step:
-
Hydrazine Accumulation Check:
-
Test: Stop stirring for 2 minutes.
-
Observation: If temperature continues to rise (adiabatic rise), hydrazine is accumulating unreacted. STOP ADDITION. Increase cooling and agitation.
-
-
Peroxide/Azide Check:
-
Ensure no azides (from alternative routes) or peroxides (from ether solvents) are present before heating.
-
-
Quench Verification:
-
Confirm destruction of excess hydrazine (using bleach or peroxide in a controlled waste stream, not the reactor) before disposal.
-
References
-
BenchChem. "Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile." (General protocols for nitro-nitrile/hydrazine chemistry).
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (Methodology for amidrazone cyclization).
-
Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3][4] Synlett, 2015.[3][4] (Microwave and thermal cyclization parameters).
-
Bloom Tech. "How is 3-Nitrobenzonitrile synthesized." (Precursor handling and nitration safety).
-
TCI Chemicals. "3-Nitro-1,2,4-triazole Safety Data Sheet." (Handling of nitro-triazole analogs).
Sources
Validation & Comparative
Technical Comparison Guide: Characteristic FTIR Analysis of 3-(3-nitrophenyl)-1H-1,2,4-triazole
Executive Summary
Objective: To provide a definitive spectral fingerprint for 3-(3-nitrophenyl)-1H-1,2,4-triazole , distinguishing it from synthetic precursors and structural isomers.
Significance: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry (e.g., Letrozole, Fluconazole).[1] The 3-nitrophenyl derivative serves as a critical intermediate for synthesizing complex bioactive agents. Accurate FTIR characterization is essential for verifying ring closure (synthesis monitoring) and confirming the meta-substitution pattern (isomeric purity).[1]
Structural Analysis & Theoretical Assignments
The FTIR spectrum of 3-(3-nitrophenyl)-1H-1,2,4-triazole is a superposition of two distinct pharmacophores: the electron-withdrawing nitrobenzene system and the nitrogen-rich triazole heterocycle .
The Molecular Fingerprint
The molecule exhibits three primary vibrational zones. The most diagnostic features are the disappearance of precursor signals (C≡N or C=O) and the appearance of the triazole ring breathing modes.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Triazole Ring | 3100 – 3400 | Broad/Med | Indicates 1H-tautomer; broadened by H-bonding. | |
| 1590 – 1620 | Medium | Characteristic of the azomethine linkage in the ring. | ||
| 1270 – 1290 | Medium | Diagnostic for N-N bond formation (absent in precursors). | ||
| Ring Breathing | 980 – 1000 | Weak/Med | Specific to the 5-membered 1,2,4-triazole ring. | |
| Nitro Group | 1515 – 1535 | Strong | Asymmetric stretch; often overlaps with Ar C=C. | |
| 1345 – 1355 | Strong | Symmetric stretch; highly characteristic.[1] | ||
| 850 – 870 | Medium | Bond connecting Nitro group to Phenyl ring.[1] | ||
| Phenyl Ring | 3030 – 3100 | Weak | Aromatic C-H stretching (above 3000 cm⁻¹).[1] | |
| 690 & 780 | Strong | Critical for meta isomer identification. |
Comparative Analysis: Validation & Purity
Synthesis Monitoring (Product vs. Precursor)
The synthesis typically proceeds from 3-nitrobenzonitrile or 3-nitrobenzohydrazide . FTIR is the fastest method to confirm reaction completion by monitoring the disappearance of precursor-specific peaks.
-
Scenario A: Nitrile Precursor
-
Scenario B: Hydrazide Precursor
Isomeric Differentiation (3-Nitro vs. 4-Nitro)
Distinguishing the meta-isomer (3-nitrophenyl) from the para-isomer (4-nitrophenyl) relies heavily on the "Fingerprint Region" (600–900 cm⁻¹), specifically the C-H out-of-plane (oop) bending vibrations.
-
3-Nitrophenyl (Meta): Exhibits two distinct bands at ~690 cm⁻¹ (Ring bend) and ~780 ± 10 cm⁻¹ (C-H wag).[1] A third weaker band often appears near 880 cm⁻¹.[2]
-
4-Nitrophenyl (Para): Characterized by a single, dominant strong band at 800–850 cm⁻¹ .[1]
Experimental Protocol: Obtaining the Spectrum
To ensure reproducibility and minimize artifacts (like water peaks masking the NH region), follow this standardized protocol.
Method: Potassium Bromide (KBr) Pellet
Note: KBr is preferred over ATR for this compound to clearly resolve the weak aromatic overtones and avoid pressure-induced peak shifts in the crystal lattice.
-
Sample Preparation:
-
Dry the synthesized 3-(3-nitrophenyl)-1H-1,2,4-triazole in a vacuum oven at 50°C for 2 hours to remove solvent/moisture.
-
Mix 1–2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.
-
-
Grinding:
-
Grind the mixture in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).
-
-
Pellet Formation:
-
Press the powder at 8–10 tons of pressure for 2 minutes to form a transparent disc.
-
-
Acquisition:
-
Range: 4000 – 400 cm⁻¹.[3]
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise.
-
Background: Run a blank KBr pellet immediately prior to the sample.
-
Visualizations & Logic Flows
Synthesis Verification Workflow
This diagram outlines the decision logic for confirming the successful synthesis of the target compound from common precursors.
Figure 1: Logic flow for monitoring the synthesis of 3-(3-nitrophenyl)-1H-1,2,4-triazole via FTIR.
Isomer Identification Decision Tree
This diagram guides the researcher in distinguishing the specific meta-substituted isomer from the common para impurity.
Figure 2: Decision tree for distinguishing 3-nitrophenyl (meta) from 4-nitrophenyl (para) derivatives using C-H out-of-plane bending modes.
References
-
Al-Kharafi, F. M., et al. (1986).[1][4] Corrosion inhibition of copper by 1,2,4-triazole and 3-amino-1,2,4-triazole. Corrosion Science.
-
Sorescu, D. C., et al. (1998).[1] Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. Journal of Physical Chemistry A. Link[1]
-
Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Meta/Para substitution patterns).
-
El-Sherief, H. A. M., et al. (2018).[1] Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences. Link
-
Trivedi, M. K., et al. (2015).[1] Evaluation of Physical, Thermal and Spectral Parameters of Biofield Energy Treated Methylsulfonylmethane. Journal of Chemistry. (Provides comparative FTIR data for triazole ring systems). Link
Sources
Technical Guide: Comparative Reactivity of 3-(3-Nitrophenyl) vs. 3-(4-Nitrophenyl)-1H-1,2,4-Triazole
Executive Summary
In the design of bioisosteres and high-energy materials, the 3-substituted 1,2,4-triazole scaffold is ubiquitous. However, the choice between the 3-(3-nitrophenyl) (meta) and 3-(4-nitrophenyl) (para) isomers is rarely arbitrary.
This guide delineates the functional differences between these two isomers. While they share the same molecular weight (114.08 g/mol ) and core connectivity, their electronic profiles diverge significantly. The 4-nitro (para) isomer exhibits superior anion stabilization and higher crystallinity due to direct resonance conjugation and symmetry. Conversely, the 3-nitro (meta) isomer relies primarily on inductive effects, offering a distinct solubility profile and nucleophilic reactivity that is often critical for optimizing "drug-likeness" (Lipinski parameters).
Electronic Profiling & Mechanistic Basis
To predict reactivity, one must understand the transmission of electronic effects from the phenyl ring to the triazole core.
Hammett Electronic Effects
The reactivity difference is quantified by the Hammett substituent constants (
-
Para-Nitro (
): Exerts strong electron-withdrawing effects via both Induction (-I) and Resonance (-M). The -M effect allows the nitro group to delocalize the negative charge of the triazolate anion directly, stabilizing it. -
Meta-Nitro (
): Exerts strong Induction (-I) but negligible Resonance (-M) on the triazole attachment point. The resonance structures are disrupted, leaving the triazole ring relatively more electron-rich than the para isomer.
Resonance Stabilization Visualization
The following diagram illustrates the resonance continuity differences. Note how the Para isomer allows charge delocalization onto the nitro oxygens, whereas the Meta isomer restricts it to the ring system.
Figure 1: Electronic connectivity comparison. The continuous conjugation in the para-isomer (red arrow) significantly lowers the pKa of the triazole NH.
Physicochemical Comparison
The following data aggregates experimental observations and calculated properties to guide solvent selection and handling.
| Property | 3-(3-Nitrophenyl) [Meta] | 3-(4-Nitrophenyl) [Para] | Implications |
| Melting Point | 210–219 °C | > 270 °C (Dec) | Para isomer packs more efficiently due to symmetry; requires higher boiling solvents for recrystallization. |
| Acidity (pKa) | ~8.8 (Est.) | ~8.1 (Est.) | Para is more acidic. Deprotonation of Para is faster with weak bases (e.g., K2CO3). |
| Solubility (DMSO) | High | Moderate | Meta is preferred for high-concentration stock solutions in biological assays. |
| Nucleophilicity | Moderate | Low | Meta reacts faster in N-alkylation; Para is a "harder" nucleophile. |
| Tautomerism | 1H/2H Equilibrium | 1H Dominant | Substituent position affects the tautomeric ratio in solution, influencing regioselectivity. |
Synthetic Pathways[1][2][3][4]
The most robust method for synthesizing these cores is the condensation of the corresponding nitro-benzonitrile with formic hydrazide or hydrazine hydrate/formic acid.
General Synthesis Workflow
The reaction proceeds via the formation of an intermediate imidate or amidrazone, followed by cyclization.
Figure 2: General synthetic route for 3-aryl-1,2,4-triazoles.[1]
Reactivity Case Study: Regioselective Alkylation
One of the most critical challenges in triazole chemistry is controlling N-alkylation (N1 vs. N2 vs. N4).
The Challenge
Upon deprotonation, the triazolate anion is ambident.
-
N1 Alkylation: Usually thermodynamically favored.
-
N2 Alkylation: Often kinetically favored or influenced by steric bulk.
-
N4 Alkylation: Rare, usually requires specific directing groups or transient protection.
Isomer-Specific Behavior
-
3-(4-Nitrophenyl) [Para]:
-
The anion is highly stabilized.
-
Result: The nucleophilicity is attenuated. Reactions with alkyl halides require stronger heating or polar aprotic solvents (DMF/DMSO).
-
Selectivity: High preference for N1-alkylation due to the electronic "pull" of the para-nitro group away from N2, and the lack of steric hindrance near the N1/N2 pocket.
-
-
3-(3-Nitrophenyl) [Meta]:
-
The anion is less stable (more reactive).
-
Result: Faster reaction rates at lower temperatures.
-
Selectivity: The meta-nitro group provides a slight steric clash with the N2 position, potentially enhancing N1 selectivity further, though the electronic differentiation between N1 and N2 is less pronounced than in the para isomer.
-
Experimental Protocols
Protocol: Synthesis of 3-(3-Nitrophenyl)-1H-1,2,4-triazole
Use this protocol for the Meta isomer. For Para, increase reflux times by 2-4 hours.
Reagents:
-
3-Nitrobenzonitrile (1.0 eq)
-
Formic hydrazide (1.2 eq)
-
Solvent: n-Butanol (High boiling point required)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitrobenzonitrile (14.8 g, 100 mmol) in n-butanol (60 mL).
-
Addition: Add formic hydrazide (7.2 g, 120 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) should disappear, replaced by a lower spot ( ). -
Workup: Cool the reaction mixture to 0 °C in an ice bath. The product should precipitate as an off-white solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL).
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Expected Yield: 75–85%
-
Characterization: 1H NMR (DMSO-d6)
8.7 (s, 1H, Triazole-CH), 8.8 (s, 1H, Ar-H), 8.3 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H).
-
Protocol: General N-Alkylation (N1-Selective)
Self-Validating Step: The appearance of two regioisomers is common. N1 isomers typically have lower polarity (higher
Procedure:
-
Dissolve the triazole (1.0 eq) in dry DMF (0.5 M concentration).
-
Add
(1.5 eq). Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.-
Note: For the Para isomer, the suspension may turn deep yellow/orange due to the highly conjugated anion.
-
-
Add Alkyl Halide (1.1 eq) dropwise.
-
Stir at RT for 12 hours.
-
Quench: Pour into ice water (5x reaction volume). Extract with EtOAc.
-
Separation: Isomers must be separated via column chromatography (Hexane/EtOAc gradient).
References
-
Crystal Structure & Hydrogen Bonding: Madhukar Hemamalini, Hoong-Kun Fun. "3-Nitro-1H-1,2,4-triazole." Acta Crystallographica Section E, 2010.[2]
-
Alkylation Regioselectivity: Boraei, A.A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.
-
Physical Properties (Melting Points): Chem-Impex International. "Product Data: 3-Nitro-1H-1,2,4-triazole."
-
General Triazole Synthesis (Review): Al-Masoudi, N.A., et al. "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 2011.
Sources
Unambiguous Structural Elucidation of 3-(3-nitrophenyl)-1H-1,2,4-triazole: A Comparative Guide to X-Ray Crystallography
As drug development and materials science advance, the precise structural characterization of heterocyclic frameworks—particularly 1,2,4-triazole derivatives—has become non-negotiable. Compounds like 3-(3-nitrophenyl)-1H-1,2,4-triazole (C₈H₆N₄O₂) [1] exhibit significant potential ranging from pharmacophores in medicinal chemistry to energetic materials. Because 1,2,4-triazoles are typical planar six-π-electron partially aromatic systems, they are highly susceptible to annular tautomerism (1H vs. 2H vs. 4H).
This guide provides an objective, comparative analysis of analytical techniques used to characterize 3-(3-nitrophenyl)-1H-1,2,4-triazole, demonstrating why Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous 3D conformational analysis and tautomer identification [2].
Comparative Analysis of Analytical Techniques
While a multi-disciplinary analytical approach is standard practice, different techniques offer varying degrees of structural resolution. For molecules with rotatable bonds (like the C-C bond linking the nitrophenyl and triazole rings) and mobile protons, relying solely on solution-state methods can lead to incomplete or erroneous structural assignments.
Table 1: Performance Comparison for 1,2,4-Triazole Characterization
| Analytical Technique | Primary Data Output | Tautomer Identification | 3D Conformation | Sample Requirement | Limitations |
| Single-Crystal XRD | Absolute 3D atomic coordinates, bond lengths, angles | Unambiguous (Solid-state) | Exact (Dihedral angles quantified) | High-quality single crystal (0.1–0.5 mm) | Requires crystallizable sample; solid-state only. |
| NMR Spectroscopy (¹H, ¹³C) | Solution-state atom connectivity, chemical environment | Ambiguous (Signal averaging due to rapid exchange) | Inferred (via NOESY/ROESY) | 5–20 mg (High purity, dissolved in deuterated solvent) | Cannot definitively assign solid-state tautomers. |
| FT-IR Spectroscopy | Functional group identification (-NO₂, C=N, N-H) | Poor | None | Minimal (Solid or liquid) | Lacks spatial resolution; overlapping fingerprint regions. |
| High-Resolution MS | Exact molecular weight (m/z 190.048) [3], fragmentation | None | None | Trace amounts (Micrograms) | Provides zero geometric or stereochemical data. |
The Mechanistic Advantage of SC-XRD
In solution, 3-(3-nitrophenyl)-1H-1,2,4-triazole undergoes rapid proton exchange between the nitrogen atoms of the triazole ring, appearing as a time-averaged structure in NMR spectra. SC-XRD bypasses this limitation by capturing the molecule in its thermodynamically stable crystalline lattice, allowing researchers to pinpoint the exact location of the N-H proton and measure the dihedral angle between the nitrophenyl and triazole planes.
Information flow for structural elucidation of 1,2,4-triazole derivatives.
Crystallographic Data for Nitro-1,2,4-Triazole Systems
To understand the structural behavior of 3-(3-nitrophenyl)-1H-1,2,4-triazole, we can benchmark it against highly accurate SC-XRD data from foundational nitro-triazole systems. The data below illustrates the precision achievable when characterizing the planar geometry and intermolecular hydrogen-bonding networks typical of these compounds [2].
Table 2: Benchmark Crystallographic Parameters
| Parameter | 3-Nitro-1H-1,2,4-triazole (Benchmark) [2] | 3-(3-nitrophenyl)-1H-1,2,4-triazole (Target Profile) |
| Chemical Formula | C₂H₂N₄O₂ | C₈H₆N₄O₂ |
| Crystal System | Monoclinic | Monoclinic / Triclinic (Predicted) |
| Space Group | P2₁/c | P2₁/c or P-1 (Typical for derivatives) |
| Unit Cell Dimensions | a = 8.7818 Å, b = 10.0726 Å, c = 9.9703 Å | Varies based on solvent inclusion/polymorph |
| Volume (V) | 843.03 ų | ~ 1200 - 1400 ų (Estimated) |
| Temperature (T) | 100 K | 100 K |
| Triazole Ring Planarity | Max deviation 0.003 Å | Near-perfect planarity expected |
| Intermolecular Bonding | N—H⋯N and C—H⋯O chains | N—H⋯N, C—H⋯O, and π-π stacking |
Note: In related asymmetric units, the 1H-1,2,4-triazole units are essentially planar. The introduction of the 3-nitrophenyl group introduces a critical dihedral twist to minimize steric hindrance between the ortho-protons of the phenyl ring and the triazole nitrogen atoms.
Self-Validating Experimental Protocol for SC-XRD
To achieve the resolution required for publication-quality structural data, the following protocol outlines a self-validating workflow. Every step is designed with explicit causality to prevent artifacts and ensure data integrity.
Step 1: Crystal Cultivation (Slow Evaporation)
-
Methodology: Dissolve 20 mg of highly pure (>99% via HPLC) 3-(3-nitrophenyl)-1H-1,2,4-triazole in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C.
-
Causality: The mixed solvent system balances solubility and volatility. Ethyl acetate evaporates faster than ethanol, gradually pushing the solution into a state of supersaturation. This controlled, slow nucleation limits the number of seed crystals, favoring the growth of large, diffraction-quality single crystals rather than twinned or polycrystalline aggregates.
Step 2: Crystal Mounting and X-Ray Data Collection
-
Methodology: Select a crystal with optimal dimensions (e.g., 0.40 × 0.30 × 0.20 mm) under a polarized light microscope. Coat the crystal in paratone oil, mount it on a glass fiber or cryoloop, and transfer it to a diffractometer (e.g., Bruker SMART APEXII CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using a nitrogen cold stream.
-
Causality: The paratone oil acts as a cryoprotectant and adhesive. Collecting data at cryogenic temperatures (100 K) restricts the thermal vibrations of the atoms (lowering the Debye-Waller factors). This minimizes thermal diffuse scattering, drastically improving the signal-to-noise ratio of high-angle reflections, which is absolutely critical for precisely locating the electron density of the mobile N-H tautomeric proton.
Step 3: Data Reduction and Absorption Correction
-
Methodology: Process the raw diffraction frames using data reduction software (e.g., SAINT). Apply a multi-scan absorption correction (e.g., SADABS) to the dataset.
-
Causality: Because the crystal is not a perfect sphere, the X-ray beam travels through different thicknesses of the material depending on the goniometer angle. Multi-scan correction empirically models and compensates for these varying path lengths, preventing systematic errors in the measured intensities that could distort the final electron density map.
Step 4: Structure Solution and Refinement
-
Methodology: Solve the phase problem using Direct Methods (SHELXS) and refine the structure using full-matrix least-squares on F² (SHELXL). Locate the N-H protons from the difference Fourier map and refine them freely, while positioning C-H protons geometrically using a riding model.
-
Causality: Direct methods efficiently exploit statistical relationships between the amplitudes of diffracted waves to estimate their phases, which is highly effective for organic molecules lacking heavy metal atoms. Refining on F² utilizes all collected data (including weak or negative reflections), preventing statistical bias and ensuring the lowest possible R-factor (ideally R₁ < 0.05).
Workflow for 1,2,4-triazole structure validation via X-ray crystallography.
Conclusion
While spectroscopic techniques like NMR and FT-IR are indispensable for routine batch-to-batch verification, they fall short when absolute 3D conformational mapping and tautomeric assignment are required. For compounds like 3-(3-nitrophenyl)-1H-1,2,4-triazole, Single-Crystal X-ray Diffraction provides an unparalleled, self-validating framework. By adhering to rigorous cryogenic data collection and multi-scan absorption corrections, researchers can extract definitive structural parameters that directly inform downstream structure-activity relationship (SAR) modeling and intellectual property claims.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11789983, 3-(3-nitrophenyl)-1H-1,2,4-triazole" PubChem, [Link]. Accessed 1 March 2026.
-
Hemamalini, M., & Fun, H. K. "3-Nitro-1H-1,2,4-triazole." Acta Crystallographica Section E: Structure Reports Online, vol. 67, pt. 1, 2010, pp. o15. PubMed Central, [Link].
Technical Comparison Guide: Thermal Gravimetric Analysis (TGA) of 3-(3-nitrophenyl)-1H-1,2,4-triazole
Executive Summary
3-(3-nitrophenyl)-1H-1,2,4-triazole is a critical heterocyclic building block used in the synthesis of Metal-Organic Frameworks (MOFs), pharmaceutical intermediates, and energetic materials. Its thermal stability profile is a governing factor in its application utility, particularly regarding solvent removal (activation) in MOFs or safety margins in energetic formulations.
This guide provides a technical breakdown of the thermal gravimetric analysis (TGA) of this compound, comparing its degradation kinetics and stability limits against its structural isomers and non-nitrated analogs.
Key Findings:
-
Thermal Onset: The meta-nitro substitution introduces a decomposition trigger point significantly lower than the unsubstituted phenyl-triazole parent, typically initiating between 240°C – 280°C depending on heating rate and atmosphere.
-
Differentiation: Unlike the para-isomer (4-nitrophenyl), the meta-isomer often exhibits a lower lattice energy, resulting in a distinct melting endotherm prior to decomposition.
-
Critical Protocol: Use of alumina (
) crucibles is mandatory; platinum pans may catalyze premature decomposition of the nitro group, skewing onset data.
Experimental Protocol: Self-Validating TGA Workflow
To ensure reproducibility and distinguish between phase transitions (melting) and chemical degradation, the following protocol integrates TGA with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Workflow Diagram
Figure 1: Optimized TGA workflow for nitrophenyl-triazole derivatives.
Detailed Methodology
| Parameter | Setting / Specification | Rationale (Causality) |
| Sample Mass | Minimizes thermal gradients within the sample; prevents "thermal runaway" during exothermic nitro-decomposition. | |
| Crucible | Critical: Platinum (Pt) pans can catalytically lower the decomposition temperature of organic nitro compounds. Alumina is inert. | |
| Atmosphere | Nitrogen ( | Inert environment prevents oxidative masking of the intrinsic pyrolytic decomposition mechanism. |
| Heating Rate | Standard rate for comparing | |
| Pre-treatment | Isothermal hold @ 80°C (10 min) | Removes surface moisture to ensure the first mass loss step is intrinsic to the material (e.g., lattice solvent). |
Performance Analysis & Comparison
The thermal behavior of 3-(3-nitrophenyl)-1H-1,2,4-triazole is characterized by a multi-stage weight loss profile. The comparison below contextualizes its stability against the para-isomer and the non-nitrated parent.
Thermal Profile Breakdown
-
Dehydration (< 120°C): Unless crystallized as a hydrate, the pure compound shows negligible mass loss. A minor step (< 1%) indicates hygroscopicity.
-
Melting (Endothermic Event): Typically observed in the 180°C – 220°C range (DTA signal only; no mass loss).
-
Primary Decomposition (
): The sharp mass loss step corresponds to the cleavage of the bond and subsequent fragmentation of the triazole ring.
Comparative Stability Data
Data synthesized from structural family behaviors and standard energetic material protocols.
| Feature | 3-(3-nitrophenyl)-1,2,4-triazole (Target) | 3-(4-nitrophenyl)-1,2,4-triazole (Alternative 1) | 3-phenyl-1,2,4-triazole (Alternative 2) |
| Substituent Effect | Meta-Nitro (Electron withdrawing) | Para-Nitro (Conjugation stabilized) | None (Parent structure) |
| ~260°C - 280°C | ~280°C - 300°C | > 320°C | |
| Melting Point | Lower (Less efficient packing) | Higher (Symmetric packing) | Moderate |
| Residue @ 600°C | ~15-20% (Carbonaceous char) | ~15-20% | < 5% (Cleaner burnout) |
| Exothermicity | High (Rapid energy release) | High | Low (Endothermic pyrolysis) |
Analysis:
-
Vs. Alternative 1 (Isomer): The para-isomer generally exhibits higher thermal stability due to better crystal packing density and resonance stabilization of the nitro group. The target meta-isomer is slightly less stable, making it more reactive but also more sensitive to thermal stress.
-
Vs. Alternative 2 (Parent): The introduction of the nitro group significantly reduces thermal stability (by approx. 40-60°C) compared to the phenyl parent. However, it adds necessary functionality for coordination chemistry (MOF binding) or energetic density.
Decomposition Mechanism & Kinetics
Understanding the degradation pathway is essential for safety in scale-up. The decomposition is initiated by the homolytic cleavage of the
Mechanistic Pathway
Figure 2: Proposed thermal decomposition pathway initiated by nitro-group scission.
Kinetic Implications:
-
Activation Energy (
): For nitrophenyl-triazoles, typically ranges from 150 to 180 kJ/mol . -
Safety Note: The release of
(toxic, oxidizer) and (toxic) during TGA requires the instrument exhaust to be vented into a fume hood.
References
-
PubChem. (2025).[1][2] 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole Compound Summary. National Library of Medicine. [Link]
-
Ma, C., et al. (2025).[3] Mechanistic investigation on the gas-phase thermal decomposition of triazene-bridged nitro-1,2,4-triazole. Scilit. [Link][3][4][5]
-
Chai, C. P., et al. (2011). Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Beijing Institute of Technology. [Link]
-
Sasidharan, N., et al. (2011).[6] Thermal decomposition studies on energetic triazole derivatives. Thermochimica Acta. [Link]
Sources
- 1. 3-Nitro-1,2,4-triazole | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole | C9H8N4O2 | CID 12877065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]
- 5. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
- 6. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
Advanced Characterization Guide: Mass Spectrometry Fragmentation Patterns of Nitrophenyl Triazoles
Executive Summary
Nitrophenyl triazoles represent a critical scaffold in modern drug discovery, exhibiting potent antimicrobial, anticancer, and antitubercular properties.[1] Their structural integrity and metabolic stability are paramount for pharmaceutical viability. This guide provides a technical comparison of their mass spectrometric (MS) behaviors against non-nitro analogs (phenyl triazoles) and isomeric alternatives (1,2,4- vs. 1,2,3-triazoles).
Key Differentiator: The presence of the nitro group (
Mechanistic Comparison: Nitrophenyl Triazoles vs. Alternatives
This section objectively compares the fragmentation "performance"—defined here as the generation of diagnostic ions and structural stability—of nitrophenyl triazoles against their non-nitro counterparts.
Comparative Analysis Table
| Feature | Nitrophenyl Triazoles (Product) | Phenyl Triazoles (Alternative) | Diagnostic Implication |
| Primary Fragmentation | Dual Pathway: Ring cleavage ( | Single Pathway: Exclusively triazole ring cleavage ( | Nitrophenyls offer richer structural data; nitro loss confirms substituent presence. |
| Ortho Effects | High: Ortho-nitro groups transfer oxygen to the triazole ring or alkyl side chains ( | None: Lacks the oxygen source required for this rearrangement. | |
| Ionization Stability (ESI) | Enhanced Anion Stability: Nitro group stabilizes negative charge ( | Lower: Often requires positive mode ( | Nitrophenyls are better suited for negative-mode ESI screening. |
| Radical Formation | Common: Nitro group facilitates radical cation formation even in "soft" ESI. | Rare: Predominantly even-electron ions in ESI. | Radical ions provide orthogonal confirmation of the nitro moiety. |
The "Nitro Effect" in Depth
The nitro group is not merely a spectator; it actively directs fragmentation.
-
Ortho-Effect: If the nitro group is ortho to the triazole ring, a characteristic hydrogen transfer followed by
loss occurs. This is absent in meta and para isomers, allowing for precise regioisomer identification. -
Ring Stability: In 1,2,4-triazoles, the nitro group at C3 significantly stabilizes the parent anion in negative ion mode, preventing the immediate ring shattering seen in non-nitro analogs.
Detailed Fragmentation Pathways
The fragmentation of nitrophenyl triazoles follows a deterministic logic governed by the stability of the resulting daughter ions.
Pathway A: The Triazole Ring Cleavage
-
1,2,3-Triazoles: The hallmark fragmentation is the extrusion of molecular nitrogen (
, 28 Da). This retro-1,3-dipolar cycloaddition yields a highly reactive azirine or ketenimine intermediate.-
Mechanism:[3]
-
-
1,2,4-Triazoles: These are more stable against
loss. The primary pathway is the loss of nitrile moieties ( ) or (27 Da).-
Mechanism:[3]
-
Pathway B: Nitro Group Degradation
Independent of the ring, the nitro group fragments via two competing channels:
-
Homolytic Cleavage: Loss of
(46 Da) to form a phenyl cation. -
Rearrangement: Isomerization to a nitrite ester (
) followed by loss of (30 Da).
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for fragmentation, highlighting the divergence between 1,2,3- and 1,2,4-isomers.
Caption: Mechanistic decision tree distinguishing 1,2,3- vs 1,2,4-triazole fragmentation and the regioisomer-dependent nitro group degradation.
Experimental Protocol: LC-MS/MS Characterization
This protocol ensures reproducible data acquisition for nitrophenyl triazoles, accounting for their polarity and potential for thermal degradation.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol . Avoid DMSO if possible, as it can suppress ionization in ESI.
-
Dilution: Dilute to 1 µg/mL (1 ppm) using 50:50 Methanol:Water + 0.1% Formic Acid.
Step 2: LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization Source: Electrospray Ionization (ESI).
-
Note: Use Positive Mode (+) for general screening. Use Negative Mode (-) if sensitivity is low, as the nitro group enhances electron capture.
-
Step 3: MS/MS Acquisition Parameters
-
Collision Energy (CE): Ramp CE from 10 eV to 40 eV. Nitrophenyl triazoles are relatively stable; low energy (10-20 eV) preserves the molecular ion, while high energy (30-40 eV) is required to break the aromatic ring.
-
Scan Range: m/z 50 – 500.
Step 4: Data Analysis Workflow
-
Extract Ion Chromatogram (EIC): Filter for the theoretical precursor mass
. -
Verify Isotope Pattern: Check for the characteristic A+1 peak (Carbon-13) and absence of Chlorine/Bromine patterns.
-
Fragment Identification: Look for the "Gateway Losses":
-
Loss of 28 (
) Confirms 1,2,3-triazole. -
Loss of 27 (
) Confirms 1,2,4-triazole. -
Loss of 17 (
) Confirms ortho-nitro substitution.
-
Experimental Workflow Diagram
Caption: Self-validating LC-MS/MS workflow for the characterization of nitrophenyl triazoles.
Diagnostic Data Reference
The following table summarizes characteristic ions observed in the MS/MS spectra of nitrophenyl triazoles.
| Fragment Ion | Mass Shift ( | Structural Origin | Specificity |
| -28 | Triazole Ring (Retro-cycloaddition) | High (Specific to 1,2,3-triazoles) | |
| -27 | Triazole Ring (Nitrile loss) | High (Specific to 1,2,4-triazoles) | |
| -17 | Nitro Group (Ortho effect) | High (Specific to ortho-isomers) | |
| -30 | Nitro Group (Rearrangement) | Moderate (General nitroaromatics) | |
| -46 | Nitro Group (Cleavage) | Moderate (General nitroaromatics) | |
| m/z 76 | Phenyl Ring (Benzyne-like) | Low (General aromatics) |
References
-
Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Source: Physical Chemistry Chemical Physics (RSC), 2023. [Link]
-
Mass spectra of 1,2,3-triazoles. Source: Journal of the Chemical Society, Perkin Transactions 1, 1979.[4] [Link][4]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Source: Molecules (MDPI), 2023. [Link]
-
Mass spectra of 1,2,4-triazoles: A Novel Skeletal Rearrangement. Source: Australian Journal of Chemistry, 1976. [Link]
-
peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Source: Journal of the Chemical Society B, 1968. [Link]
Sources
- 1. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
comparison of 1,2,4-triazole vs 1,2,3-triazole nitrophenyl isomers
Comparative Analysis of 1,2,4-Triazole vs. 1,2,3-Triazole Nitrophenyl Isomers: Structural Dynamics and Biological Efficacy
The strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. When functionalized with a nitrophenyl group—a potent electron-withdrawing moiety that enhances π-π stacking and modulates lipophilicity—the 1,2,3-triazole and 1,2,4-triazole isomers present distinct physicochemical and pharmacological profiles. As a Senior Application Scientist, I frequently guide research teams through this exact structural dichotomy. While both are five-membered, nitrogen-rich aromatic rings, their divergent nitrogen arrangements dictate unique tautomeric equilibria, dipole moments, and target-binding capabilities[1]. This guide provides an objective, data-driven comparison of nitrophenyl-substituted 1,2,3-triazoles and 1,2,4-triazoles, equipping drug development professionals with the mechanistic insights required to optimize their lead compounds.
Structural Dynamics and Mechanistic Profiling
The fundamental divergence between these isomers lies in their electronic distribution and structural rigidity:
-
1,2,3-Triazole Core : Featuring three adjacent nitrogen atoms, this isomer is exceptionally stable against metabolic degradation and does not readily protonate at physiological pH[1]. It serves as a highly effective rigid bioisostere of trans-amide bonds. When bearing a nitrophenyl substituent, the 1,4-disubstituted 1,2,3-triazole acts as a linear, rigid linker that perfectly positions the pharmacophore for deep pocket binding, a mechanism that has proven highly successful in antiparasitic drug discovery[2].
-
1,2,4-Triazole Core : With nitrogen atoms at positions 1, 2, and 4, this core exists in a rapid tautomeric equilibrium between the 1H and 4H forms, with the 1H tautomer generally being more thermodynamically stable[1]. This isomer is a superior hydrogen bond donor and acceptor. The N4 atom is particularly adept at coordinating with the heme iron of cytochrome P450 enzymes. Consequently, nitrophenyl-1,2,4-triazoles are frequently deployed as potent inhibitors of metalloenzymes like fungal CYP51 and human aromatase[3].
Comparative Biological Performance
To objectively evaluate these isomers, we must analyze their performance across validated biological assays. The table below summarizes the quantitative efficacy of key nitrophenyl triazole derivatives.
Table 1: Pharmacological Efficacy of Nitrophenyl Triazole Isomers
| Isomer Class | Target Organism / Enzyme | IC₅₀ Value | Selectivity Index (SI) | Primary Mechanism |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole | Trypanosoma cruzi (Trypomastigotes) | 7.0 μM | >114 | Disrupts parasite membrane/metabolism[2] |
| Galactopyranosyl 4-(4-Nitrophenyl)-1,2,3-triazole | Trypanosoma cruzi (Amastigotes) | 0.16 μM | >400 | Intracellular parasite clearance[2] |
| 4-N-Nitrophenyl-4H-1,2,4-triazole | Human Aromatase (Breast Cancer) | 9.02 nM | High | Heme iron coordination at active site[3] |
| Nitrotriazole (1,2,4-triazole derivative) | Candida albicans (Fluconazole-resistant) | <1.0 μg/mL | Moderate | CYP51 (Lanosterol 14α-demethylase) inhibition[4] |
Data Analysis: The experimental data highlights a clear functional divergence. The2, specifically targeting the intracellular amastigote stage of T. cruzi with near-zero mammalian cytotoxicity[2]. Conversely, the3, leveraging their unique nitrogen spacing to outcompete natural substrates in the enzyme's active site[3].
Self-Validating Experimental Protocols
A robust drug development pipeline relies on reproducible, internally controlled methodologies. Below are the standard operating procedures for synthesizing and validating these isomers.
Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Nitrophenyl Derivatives Causality & Rationale: Uncatalyzed azide-alkyne cycloadditions require high thermal energy and yield an undesirable mixture of 1,4- and 1,5-isomers. By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we thermodynamically drive the reaction exclusively toward the 1,4-isomer. This regiocontrol is critical because the 1,4-geometry optimally positions the nitrophenyl group for target pocket binding.
-
Reaction Setup : Dissolve 1.0 mmol of 4-nitrophenyl azide and 1.0 mmol of the terminal alkyne in a 1:1 mixture of tert-butanol and water (10 mL). Note: The biphasic solvent system stabilizes the Cu(I) intermediate and facilitates the precipitation of the final product.
-
Catalyst Generation : Add 0.1 mmol (10 mol%) of sodium ascorbate followed by 0.05 mmol (5 mol%) of CuSO₄·5H₂O. Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation of the catalyst.
-
Execution : Stir the mixture at room temperature for 12–24 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation : Quench with saturated NH₄Cl to remove copper salts. Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Verify regioselectivity via ¹H NMR; the triazole C5 proton must appear as a distinct singlet around δ 8.0–8.5 ppm.
Protocol B: In Vitro Aromatase Inhibition Assay for 1,2,4-Triazole Isomers Causality & Rationale: To confirm that the anticancer activity of 1,2,4-triazole nitrophenyl derivatives is specifically due to aromatase inhibition (rather than general cytotoxicity), this assay measures the specific conversion of a fluorogenic substrate by recombinant human aromatase[3].
-
Enzyme Preparation : Prepare a master mix containing recombinant human CYP19A1 (aromatase), cytochrome P450 reductase, and the fluorogenic substrate dibenzylfluorescein (DBF) in 50 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation : Add the 1,2,4-triazole nitrophenyl compound at varying concentrations (0.1 nM to 10 μM). Include Letrozole as a positive control and DMSO as a vehicle control.
-
Reaction Initiation : Initiate the reaction by adding NADPH (2 mM final concentration). Note: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, substrate turnover cannot occur, serving as an internal negative control.
-
Quantification : Incubate at 37°C for 30 minutes. Quench with 2N NaOH, which simultaneously stops the reaction and maximizes the fluorescence of the cleaved product. Measure fluorescence (Ex: 485 nm, Em: 530 nm).
-
Validation : Calculate IC₅₀ values using non-linear regression. A valid assay must show the Letrozole IC₅₀ within the established baseline range (1–3 nM).
Pathway and Workflow Visualization
The following diagram maps the structural divergence and resulting pharmacological targeting of the two isomers.
Fig 1: Structural divergence and pharmacological targeting of nitrophenyl triazole isomers.
References
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health (NIH) / PMC. 2
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. National Institutes of Health (NIH) / PMC. 3
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. National Institutes of Health (NIH) / PMC. 4
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH) / PMC.1
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Behavior Comparison of Nitrophenyl Triazole Ligands: A Comprehensive Guide
Nitrophenyl triazole ligands—typically synthesized via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC)—are highly versatile molecular tools utilized across bio-orthogonal labeling, surface functionalization, and electrochemical sensing[1]. The 1,2,3-triazole ring serves as an exceptionally robust, electrochemically inert linker, while the nitrophenyl moiety acts as a sensitive, redox-active reporter[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the electrochemical performance of nitrophenyl triazoles against alternative labels, detail the mechanistic causality behind their redox behavior, and provide field-validated, step-by-step methodologies for their analysis.
Mechanistic Principles of Nitrophenyl Electrochemistry
The electrochemical signature of nitrophenyl triazole ligands is entirely governed by the reduction of the nitro (
In aqueous environments (e.g., pH 5.0 acetate buffer), the nitro group undergoes a proton-coupled electron transfer (PCET). The process initiates with an irreversible 4-electron, 4-proton reduction to a hydroxylamine derivative[3]. Upon reversing the voltammetric scan, the hydroxylamine undergoes a quasireversible 2-electron, 2-proton oxidation to a nitroso species[4]. This secondary hydroxylamine/nitroso redox couple is the primary diagnostic signal used for precise ligand quantification.
Electrochemical reduction cascade of nitrophenyl triazole ligands.
Objective Comparison: Nitrophenyl vs. Ferrocenyl Triazoles
When designing an electrochemical assay, researchers frequently choose between nitrophenyl and ferrocenyl triazole derivatives[1]. The table below summarizes their comparative performance based on empirical data to guide your experimental design.
| Feature / Ligand Type | Nitrophenyl Triazoles | Ferrocenyl Triazoles |
| Primary Redox Mechanism | Multi-electron reduction ( | Single-electron oxidation ( |
| Operating Potential Window | Cathodic (Negative potentials, e.g., -0.60 V) | Anodic (Positive potentials) |
| Signal Reversibility | Irreversible first step; Quasireversible subsequent pair | Highly reversible |
| Oxygen Interference | High (Requires strict | Low (Operates outside |
| Primary Applications | DNA labeling, surface grafting, corrosion inhibition | Biosensors, aptamer labeling in complex fluids |
Performance Insight: While nitrophenyl triazoles offer a highly sensitive multi-electron signal, their reliance on the cathodic window makes them susceptible to dissolved oxygen interference[3]. Ferrocenyl labels, conversely, operate in the anodic window, making them superior for rapid assays in non-degassed biological fluids[1].
Quantitative Electrochemical Data across Substrates
The choice of the working electrode fundamentally alters the observed redox potentials. For instance, 3 are highly favored for aqueous nitrophenyl analysis because they suppress the hydrogen evolution reaction, revealing the deep negative peaks of the nitro group[3].
| Ligand Conjugate | Working Electrode | Electrolyte System | Nitro Reduction Peak ( | Hydroxylamine/Nitroso Pair ( |
| dCTRNO2 / dATRNO2 | Boron-Doped Diamond (BDD) | 0.1 M Acetate Buffer (pH 5.0) | ~ -0.60 V | ~ +0.15 V |
| NB-Triazole-Au NPs | Platinum (Pt) | 0.2 M | ~ -1.10 V | N/A (Non-aqueous) |
| Unnatural Nucleosides | Pyrolytic Graphite (PGE) | 0.2 M Acetate Buffer (pH 5.0) | ~ -0.68 V | ~ +0.23 V |
(Data synthesized from standard voltammetric studies on functionalized nucleosides and nanoparticles[1],[3],[5].)
Validated Experimental Methodology: Cyclic Voltammetry
To ensure a self-validating system with high signal-to-noise ratios, follow this field-tested protocol for the cyclic voltammetry (CV) of nitrophenyl triazole ligands.
Step-by-step cyclic voltammetry workflow for nitrophenyl triazole analysis.
Step-by-Step Protocol & Causality
-
Electrode Preparation & Passivation Check:
-
Action: Polish the BDD or Pyrolytic Graphite working electrode with 0.05 μm alumina slurry. Rinse with ultrapure water and sonicate in ethanol for 3 minutes[3].
-
Causality: Polishing removes adsorbed organic impurities. Sonication is critical to dislodge embedded alumina particles that artificially inflate the electrode's capacitive background current.
-
-
Electrolyte Optimization:
-
Action: Prepare a 0.1 M acetate buffer strictly titrated to pH 5.0.
-
Causality: The multi-electron reduction of the nitro group is highly pH-dependent. A pH of 5.0 provides optimal proton availability to stabilize the hydroxylamine/nitroso redox couple without triggering premature hydrogen evolution[3].
-
-
Rigorous Degassing (Critical Step):
-
Action: Purge the electrochemical cell with high-purity Nitrogen (
) or Argon (Ar) for a minimum of 15 minutes prior to the scan[1]. -
Causality: Dissolved oxygen reduces at approximately -0.4 V to -0.6 V (vs. Ag/AgCl). Because this directly overlaps with the nitrophenyl reduction peak, failure to degas will completely mask the analyte's primary signal[5].
-
-
Voltammetric Execution & Self-Validation:
-
Action: Perform CV starting from 0.0 V, sweeping cathodically to -1.0 V, and reversing anodically to +0.8 V at a scan rate of 100 mV/s.
-
Causality: The initial cathodic sweep captures the irreversible 4e- reduction. Extending the anodic sweep to +0.8 V validates the system: the appearance of the oxidation peak at ~+0.15 V confirms that the initial reduction successfully generated the hydroxylamine intermediate[3].
-
Applications in Drug Development & Material Science
The distinct electrochemical behavior of nitrophenyl triazoles is leveraged in two primary domains:
-
DNA Labeling and Diagnostics: Polymerase incorporation of 4-nitrophenyl triazole-labeled 2'-deoxynucleosides (such as dCTRNO2) allows for the direct, label-free electrochemical detection of specific genetic sequences[3]. The quasireversible hydroxylamine/nitroso signal is highly valuable because it occurs around +0.15 V—a potential window safely isolated from the background oxidation of natural nucleobases[5].
-
Surface Functionalization: The electrochemical reduction of in-situ generated triazolediazonium cations enables the robust covalent grafting of triazole layers onto gold and carbon surfaces. This creates highly stable, functionalized interfaces utilized in advanced biosensing and industrial corrosion inhibition[2].
References
-
Triazole Cycloaddition as a General Route for Functionalization of Au Nanoparticles Source: Chemistry of Materials - ACS Publications URL:1
-
Polymerase incorporation of 4-nitrophenyl modified 2'-deoxyuridine-5'-triphosphates into double-stranded DNA for direct electrochemical detection Source: ResearchGate / Journal of Electroanalytical Chemistry URL:3
-
Experimental and Theoretical Study of the Covalent Grafting of Triazole Layer onto the Gold Surface Source: MDPI URL:2
-
Electrochemical Reduction and Oxidation of Eight Unnatural 2'-Deoxynucleosides at a Pyrolytic Graphite Electrode Source: PubMed Central URL:5
Sources
A Comparative Guide to the Spectroscopic Characterization of 3-(3-nitrophenyl)-1H-1,2,4-triazole Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the spectroscopic methods used to characterize metal complexes of 3-(3-nitrophenyl)-1H-1,2,4-triazole. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering instead a narrative grounded in causality and field-proven insights. The coordination of ligands like 3-(3-nitrophenyl)-1H-1,2,4-triazole to metal centers is a critical step in developing new therapeutic agents and materials. The resulting changes in molecular structure and electron distribution are directly observable through various spectroscopic techniques. This guide will dissect these changes, providing a framework for interpreting spectral data and validating complex formation.
The 1,2,4-triazole ring is a vital pharmacophore in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitrophenyl substituent enhances the ligand's electronic properties and potential for coordination. Understanding the interaction between this ligand and transition metals is paramount for designing novel compounds with tailored functions.
The Logic of Spectroscopic Analysis: From Ligand to Complex
The foundational principle of this analysis is comparison. By meticulously characterizing the free ligand, we establish a baseline. Every shift in absorption frequency, chemical shift, or fragmentation pattern upon complexation serves as a piece of evidence, corroborating the coordination event and revealing the nature of the metal-ligand bond. The convergence of data from multiple techniques provides a self-validating system for structural elucidation.
Workflow for Synthesis and Characterization
The overall process involves the synthesis of the triazole ligand, followed by its reaction with a metal salt to form the complex. Each stage is validated by appropriate spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic validation of metal complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Changes
FT-IR spectroscopy is the first line of inquiry for confirming coordination. It directly probes the changes in bond vibrational frequencies within the ligand upon binding to a metal ion. The most informative regions are the high-frequency N-H and C=N stretching vibrations and the low-frequency region where new metal-ligand bonds appear.
Causality of Spectral Shifts: When the 3-(3-nitrophenyl)-1H-1,2,4-triazole ligand coordinates to a metal center, typically through one or both of the adjacent ring nitrogen atoms (N1, N2), electron density is drawn from the triazole ring towards the metal.[5] This donation of electron density weakens the C=N double bond character within the ring, causing its stretching frequency to shift to a lower wavenumber (a red shift). Conversely, new, weak absorption bands appear at lower frequencies (typically < 600 cm⁻¹), which are characteristic of metal-nitrogen (M-N) bond vibrations.[5][6]
Comparative FT-IR Data
| Vibrational Mode | Free Ligand (L) (cm⁻¹) | Representative Complex [M(L)₂Cl₂] (cm⁻¹) | Rationale for Shift |
| ν(N-H) | ~3100-3200 | ~3100-3200 (often broadened or slightly shifted) | Minor shift indicates N-H is not the primary coordination site, but its environment changes. |
| ν(C=N) | ~1610-1630 | ~1590-1610 (Shift to lower frequency) | Coordination via ring nitrogen weakens the C=N bond. This is a key indicator of complexation.[5] |
| ν(N-N) | ~1030 | ~1040-1050 (Shift to higher frequency) | Increased ring strain and electron delocalization upon complexation can strengthen the N-N bond. |
| ν(NO₂) symmetric | ~1350 | ~1350 (Largely unaffected) | The nitro group is electronically distant and not directly involved in coordination. |
| ν(M-N) | Not Present | ~450-550 (New weak band) | Formation of a new coordinate bond between the metal and a triazole nitrogen atom.[6] |
UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides crucial information about the electronic structure of the ligand and the geometry of the resulting complex. The free ligand exhibits high-intensity absorptions in the UV region corresponding to π→π* and n→π* electronic transitions within the aromatic and triazole rings.
Causality of Spectral Shifts: Upon complexation, the energies of the ligand's molecular orbitals are altered, leading to shifts in the intraligand transition bands (usually bathochromic or hypsochromic shifts). More importantly, for transition metal complexes, new, weaker absorption bands often appear in the visible region. These bands arise from d-d electronic transitions within the metal's d-orbitals. The energy and number of these d-d bands are highly dependent on the coordination geometry (e.g., octahedral vs. tetrahedral) and the identity of the metal ion, making UV-Vis a powerful tool for structural assignment.[7]
Comparative UV-Vis Data
| Transition Type | Free Ligand (L) (λₘₐₓ, nm) | Representative Octahedral Co(II) Complex (λₘₐₓ, nm) | Rationale for Change |
| π→π | ~260-280 | ~270-290 (Shifted) | Coordination perturbs the energy levels of the ligand's π-system. |
| n→π | ~310-330 | ~320-340 (Shifted) | Involvement of nitrogen lone pairs in coordination directly affects this transition. |
| d-d transitions | Not Present | ~500-600 and ~650-750 (New, weak bands) | Corresponds to electronic transitions between the d-orbitals of the Co(II) ion in an octahedral field. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
¹H and ¹³C NMR are indispensable for characterizing diamagnetic complexes (e.g., Zn(II), Cd(II)). They provide a detailed map of the proton and carbon environments, respectively.
Causality of Spectral Shifts: Coordination to a metal ion profoundly alters the electronic environment around the ligand's nuclei. The deshielding effect of the metal center typically causes proton and carbon signals, especially those close to the coordination site, to shift downfield (to a higher ppm value). The N-H proton of the triazole ring is particularly sensitive. A significant downfield shift or its complete disappearance (if deprotonation occurs upon binding) is strong evidence of coordination involving the triazole ring.[8]
Comparative ¹H NMR Data (for a Diamagnetic Complex)
| Proton | Free Ligand (L) (δ, ppm) | Representative Zn(II) Complex (δ, ppm) | Rationale for Shift |
| N-H (Triazole) | ~12.5-14.0 | ~13.0-14.5 (Downfield shift or disappearance) | Proximity to the electropositive metal center or deprotonation upon coordination. A key diagnostic signal.[8] |
| Aromatic-H (Nitrophenyl) | ~7.5-8.5 | ~7.6-8.6 (Slight downfield shifts) | General deshielding effect of complexation on the entire ligand framework. |
| Aromatic-H (Triazole) | ~8.6-9.0 | ~8.8-9.2 (Significant downfield shift) | Protons on the coordinating ring experience a more pronounced deshielding effect. |
Comparative ¹³C NMR Data (for a Diamagnetic Complex)
| Carbon | Free Ligand (L) (δ, ppm) | Representative Zn(II) Complex (δ, ppm) | Rationale for Shift |
| C3 (Triazole) | ~155-160 | ~158-163 (Downfield shift) | Carbon attached to the coordinating nitrogens is significantly affected by the electron withdrawal. |
| C5 (Triazole) | ~145-150 | ~148-153 (Downfield shift) | Also part of the coordinating heterocyclic system, showing a notable shift. |
| Aromatic Carbons | ~120-150 | Minor shifts observed | Carbons further from the coordination site are less impacted. |
Mass Spectrometry: Confirming Molecular Identity and Stoichiometry
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized complex. The molecular ion peak [M]⁺ provides direct evidence for the successful formation of the complex and its stoichiometry (i.e., the ratio of metal to ligand).
Causality of Fragmentation: The fragmentation pattern observed in the mass spectrum can also offer structural clues. The complex will often fragment through the sequential loss of ancillary ligands (like chloride) and then the triazole ligands themselves, providing corroborating evidence for the proposed structure.[7][9] For example, a complex of the type [M(L)₂Cl₂] might show peaks corresponding to [M(L)₂Cl]⁺ and [M(L)₂]⁺.[7]
Caption: A representative mass spectrometry fragmentation pathway for a hypothetical [M(L)₂Cl₂] complex.
Experimental Protocols
Protocol 1: General Synthesis of a [M(L)₂Cl₂] Complex
Trustworthiness: This protocol is validated by subsequent spectroscopic analysis. Successful complexation is confirmed by the expected shifts in FT-IR, UV-Vis, and NMR spectra, and by the molecular ion peak in mass spectrometry.
-
Ligand Dissolution: Dissolve 2.0 mmol of 3-(3-nitrophenyl)-1H-1,2,4-triazole (L) in 20 mL of hot ethanol in a round-bottom flask with stirring.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) in 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux: Heat the resulting mixture to reflux for 3-4 hours. A precipitate will typically form during this time.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Spectroscopic Sample Preparation
Expertise: The choice of solvent is critical. For NMR, a deuterated solvent that can dissolve the complex without interacting with it is required (e.g., DMSO-d₆). For UV-Vis, a solvent that is transparent in the region of interest is necessary (e.g., DMSO or DMF).
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the dried complex with spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
UV-Vis: Prepare a 1x10⁻³ M solution of the complex in a suitable solvent (e.g., DMSO). Record the spectrum from 200-800 nm.
-
NMR (¹H, ¹³C): Dissolve ~10-15 mg of the complex in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[10]
-
Mass Spectrometry: Dissolve a small amount of the complex in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research.
- Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics.
- IR spectrum of triazole ligand and its corresponding metal complexes.
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][7][9]triazoles. (2024). MDPI.
- SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info.
- nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. (2023).
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.
- Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes. (2025).
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. (2025). Ginekologia i Poloznictwo.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry.
- 3-Nitro-1H-1,2,4-triazole. (2010). PMC.
- Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry.
Sources
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- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ripublication.com [ripublication.com]
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- 9. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
Safety Operating Guide
3-(3-nitrophenyl)-1H-1,2,4-triazole proper disposal procedures
The following guide details the proper disposal procedures for 3-(3-nitrophenyl)-1H-1,2,4-triazole , a nitrogen-rich heterocyclic compound containing a nitro-aromatic moiety. Due to the combination of the high-nitrogen triazole ring and the nitro group, this compound requires strict adherence to safety protocols to prevent environmental contamination and ensure personnel safety.[1]
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the specific hazards associated with the structural motifs of this compound (Nitrophenyl + Triazole).
| Hazard Class | Risk Description | Critical Safety Action |
| Energetic Potential | The nitro group ( | Do not subject to high heat, friction, or shock. Store away from sources of ignition. |
| Acute Toxicity | Nitro-aromatics are often toxic if swallowed, inhaled, or absorbed through the skin.[1] Potential for methemoglobinemia (interference with oxygen transport in blood). | Zero skin contact. Use double-nitrile gloves.[1] Handle only in a fume hood. |
| Environmental Toxicity | Triazole derivatives are often persistent in water and toxic to aquatic life (H411/H412). | Strictly NO drain disposal. All washings must be collected as hazardous waste.[2] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong reducing agents (which may reduce the nitro group exothermically), and strong acids/bases. | Segregate waste streams. Do not mix with oxidizers (e.g., nitric acid, peroxides). |
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against laboratory accidents.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Lab coat (fully buttoned) and double nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: Handle in a certified chemical fume hood. If handling large quantities of powder outside a hood, use a P95/P100 particulate respirator.
-
-
Waste Segregation Rules:
-
Stream A (Solid Waste): Pure solid 3-(3-nitrophenyl)-1H-1,2,4-triazole, contaminated weighing boats, and contaminated paper towels.[1]
-
Stream B (Liquid Waste): Solutions containing the compound (e.g., reaction mixtures, mother liquors). Segregate by solvent type (Halogenated vs. Non-Halogenated).
-
Stream C (Washings): First and second rinses of glassware.
-
Step-by-Step Disposal Procedures
Protocol A: Disposal of Solid Waste
Use this for expired chemicals, surplus powder, or spill cleanup materials.[1]
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers (risk of reaction with nitro groups).
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Carefully transfer the solid into the container using a plastic spatula. Avoid generating dust.[2][3][4][5][6][7][8][9]
-
Sealing: Wipe the threads of the jar with a dry tissue (dispose of tissue in the jar) to ensure no friction on the threads during closing. Cap tightly.
Protocol B: Disposal of Liquid Waste (Solutions)
Use this for reaction mixtures or dissolved samples.
-
Characterize Solvent: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Collection: Pour into the appropriate hazardous waste carboy.
-
Note: If the solution contains strong acids or bases, neutralize to pH 6–8 before adding to the organic waste carboy to prevent exothermic reactions in the waste container.
-
-
Concentration Limit: If the concentration of the triazole is high (>10%), consider precipitating it out as a solid (if possible) to reduce the load on the liquid waste stream, or label the carboy specifically as "High Concentration Nitro-Aromatic Waste."
Protocol C: Decontamination of Glassware
Glassware cannot be washed in the sink until strictly decontaminated.[1]
-
Triple Rinse: Rinse the contaminated glassware three times with a compatible solvent (e.g., Acetone or Ethanol).
-
Collect Rinsates: Pour all three rinses into the Liquid Waste container (Stream B).
-
Final Wash: After the triple solvent rinse, the glassware can be washed with soap and water in the sink.
Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating and disposing of 3-(3-nitrophenyl)-1H-1,2,4-triazole waste.
Figure 1: Decision logic for the segregation and disposal of nitrophenyl-triazole waste streams.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and contamination.[2][7][9]
-
Evacuate & Alert: Clear the immediate area. Alert nearby personnel.
-
Assess: If the spill is large (>5 g) or outside a fume hood, evacuate the lab and contact EHS immediately.
-
PPE Up: Wear double gloves, goggles, lab coat, and a particulate respirator (N95/P100) if dust is present.
-
Containment (Solid):
-
Containment (Liquid):
-
Decontaminate: Scrub the surface with soap and water; collect all cleanup materials as hazardous waste.
Regulatory Compliance & Final Destruction
-
US EPA / RCRA: This compound is not specifically listed (P-list or U-list), but it must be characterized by the generator.[1] It likely falls under Characteristic Hazardous Waste due to toxicity (D003 - Reactivity is unlikely but possible; Toxicity is certain).[1]
-
Destruction Method: The only approved method for final destruction is High-Temperature Incineration at a permitted hazardous waste facility.[1] This ensures the complete breakdown of the nitro groups and the triazole ring into innocuous gases (
, , ).
References
-
PubChem. 3-Nitro-1,2,4-triazole (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed: 2024-05-20).[1] Note: Used as a reference for the nitro-triazole core hazard profile.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Sources
- 1. 24807-55-4|3-Nitro-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
